1,3-Diethyl-2-thioxo-4-imidazolidinone
Description
Structure
3D Structure
Properties
CAS No. |
10574-67-1 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1,3-diethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-3-8-5-6(10)9(4-2)7(8)11/h3-5H2,1-2H3 |
InChI Key |
ZMKPQZCXJZTYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)N(C1=S)CC |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of 2-Thiohydantoin and its 1,3-Diethyl Derivative: A Technical Guide for Researchers
Abstract
The thiohydantoin scaffold is a cornerstone in medicinal chemistry, valued for its synthetic versatility and presence in numerous bioactive molecules.[1] However, the true potential of this scaffold is unlocked through strategic substitution. This guide provides an in-depth technical comparison between the parent 2-thiohydantoin molecule and its 1,3-diethyl derivative. We will dissect the profound structural, physicochemical, and reactivity differences that arise from the simple act of N-alkylation. This analysis serves as a case study for drug development professionals and researchers on how targeted modifications to a core structure can fundamentally alter its chemical behavior and therapeutic potential, shifting it from a versatile building block to a specifically engineered agent.
The Thiohydantoin Core: A Scaffold of Opportunity
Hydantoins and their thio-analogs are five-membered heterocyclic rings that are considered "privileged scaffolds" in drug discovery.[2] Their importance is underscored by their presence in FDA-approved drugs like the anti-cancer agent Enzalutamide.[2][3] The 2-thiohydantoin structure, in particular, offers multiple sites for chemical modification: the nitrogen atoms at positions 1 and 3, the thiocarbonyl group at C2, the carbonyl at C4, and the methylene group at C5.[1] This guide focuses specifically on the impact of substituting the hydrogen atoms at the N1 and N3 positions with ethyl groups, illustrating a fundamental strategy in medicinal chemistry: the modulation of a scaffold's properties through N-alkylation.
Structural and Physicochemical Disparities
The addition of two ethyl groups to the thiohydantoin ring does more than simply increase its molecular weight. It fundamentally rewrites the molecule's intermolecular and intramolecular chemistry.
The Parent 2-Thiohydantoin: A Tale of Two Protons
The unsubstituted 2-thiohydantoin core is characterized by the presence of two N-H protons. These protons are not passive bystanders; they are key functional groups that dictate the molecule's behavior:
-
Acidity and Hydrogen Bonding: The proton at the N3 position is notably acidic, with a pKa reported to be in the range of 6.5-7.0, allowing it to be readily deprotonated under basic conditions.[4] Both N-H groups can act as hydrogen bond donors, while the C=O and C=S groups act as acceptors. This allows 2-thiohydantoin molecules to form extensive hydrogen-bonded networks in the solid state, contributing to higher melting points and influencing their solubility in protic solvents.[5]
-
Tautomerism: 2-Thiohydantoin can exist in several tautomeric forms, including thione-thiol and keto-enol forms.[6][7] The equilibrium between these forms is influenced by the solvent and substitution patterns, affecting the molecule's reactivity and spectroscopic signature.[8]
The 1,3-Diethyl Derivative: A Non-Polar Transformation
Replacing the N-H protons with ethyl groups imposes critical changes:
-
Elimination of Acidity and H-Bonding: The most significant change is the removal of the acidic N-H protons. This eliminates the capacity for hydrogen bond donation, which typically leads to a lower melting point and increased solubility in non-polar organic solvents.
-
Increased Lipophilicity: The addition of two ethyl groups increases the molecule's hydrocarbon character, making it more lipophilic (fat-soluble). This is a crucial parameter in drug design, as it can enhance a molecule's ability to cross cell membranes.
-
Steric Hindrance: The ethyl groups introduce steric bulk around the N1 and N3 positions, which can shield adjacent functional groups (like the C2-thiocarbonyl and C4-carbonyl) from chemical attack.
Comparative Physicochemical Properties
The following table summarizes the key differences in the physicochemical properties of the two compounds.
| Property | 2-Thiohydantoin | 1,3-Diethyl-2-thiohydantoin | Rationale for Difference |
| Molecular Formula | C₃H₄N₂OS | C₇H₁₂N₂OS | Addition of two C₂H₄ units. |
| N-H Protons | Present (N1-H, N3-H) | Absent | N-H protons are replaced by N-Et groups. |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only (at C=O, C=S) | The capacity to donate hydrogen bonds is lost. |
| Acidity (N3-H) | pKa ≈ 6.5 - 7.0[4] | Not Applicable | No acidic proton is present on the nitrogen atoms. |
| Predicted Solubility | Higher in polar, protic solvents | Higher in non-polar, aprotic solvents | Loss of H-bonding and increased hydrocarbon character. |
| Predicted Melting Point | Higher | Lower | Inability to form intermolecular hydrogen bonds reduces crystal lattice energy. |
Divergent Synthetic Pathways
The strategies to synthesize these two molecules reflect their structural differences. The parent scaffold is typically built from simple precursors, while the diethyl derivative is created either by modifying the parent ring or by using a pre-modified building block.
Synthesis of the 2-Thiohydantoin Core
A common and robust method for synthesizing the 2-thiohydantoin core involves the condensation of an α-amino acid with a thiourea or isothiocyanate derivative.[1][9][10] The workflow below illustrates the direct condensation with thiourea, a simple, cost-effective method.[11][12]
Synthesis of 1,3-Diethyl-2-thiohydantoin
Two primary strategies can be employed to synthesize the 1,3-diethyl derivative, each with distinct advantages.
-
Route A: Stepwise Alkylation: This involves the sequential deprotonation and alkylation of the parent 2-thiohydantoin. This method can be challenging as it may produce a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products, requiring careful control of stoichiometry and purification.
-
Route B: Convergent Synthesis: A more direct approach starts with N,N'-diethylthiourea and reacts it with a glycine equivalent (like ethyl chloroacetate). This method avoids issues with regioselectivity and often provides a cleaner product.
A Paradigm Shift in Chemical Reactivity
The presence or absence of the N-H protons creates a fundamental divergence in the chemical reactivity of the two molecules. The parent 2-thiohydantoin is a versatile nucleophilic scaffold, while its diethyl derivative is a much more restricted reactant.
The Versatility of 2-Thiohydantoin
The unsubstituted ring offers four primary sites of reactivity:
-
N1/N3-Alkylation/Acylation: The acidic N-H protons can be removed by a base, turning the nitrogens into potent nucleophiles for reaction with electrophiles like alkyl or acyl halides.[1]
-
S-Alkylation: The thiocarbonyl group can tautomerize to a thiol, and the resulting sulfur anion is a soft nucleophile that can be selectively alkylated, for example with methyl iodide.[1][4][13]
-
C5-Condensation: The methylene protons at C5 are activated by the two adjacent carbonyl/thiocarbonyl groups. Under basic conditions, this position can be deprotonated to form an enolate, which readily attacks aldehydes in a Knoevenagel-type condensation.[1][4]
The Focused Reactivity of 1,3-Diethyl-2-thiohydantoin
With the N1 and N3 positions blocked, the reactivity landscape is dramatically simplified:
-
Blocked N-Reactivity: The molecule is inert to N-alkylation and N-acylation.
-
Retained S- and C5-Reactivity: The molecule can still undergo S-alkylation and C5-condensation, as these reactions do not depend on the N-H protons. However, the steric bulk of the N-ethyl groups may influence the rate and yield of these reactions compared to the parent compound.
Contrasting Roles in Drug Discovery and Development
The differences in structure and reactivity translate directly into different applications in research and development.
-
2-Thiohydantoin as a Foundational Scaffold: Because of its multiple reactive sites, the parent 2-thiohydantoin is an ideal starting point for creating large, diverse chemical libraries for high-throughput screening.[14] Researchers can systematically modify the N1, N3, C5, and S2 positions to explore the structure-activity relationship (SAR) around the core, searching for initial "hits" against a biological target.[1][2]
-
1,3-Diethyl-2-thiohydantoin as a Designed Agent: The 1,3-diethyl derivative is rarely a starting point. Instead, it is the result of an SAR study. The ethyl groups are intentionally added to achieve specific goals identified during lead optimization:
-
To Improve Pharmacokinetics: Increasing lipophilicity to enhance cell membrane permeability and absorption.
-
To Block Unwanted Metabolism: Preventing metabolic enzymes from acting on the N-H positions.
-
To Enhance Target Binding: Removing H-bond donating capabilities might prevent undesirable interactions with off-target proteins or, conversely, the steric bulk of the ethyl groups might fit perfectly into a specific hydrophobic pocket of the desired target enzyme.[3]
-
Key Experimental Protocols
To provide practical context, the following are representative protocols for the synthesis of these compounds.
Protocol: Synthesis of 5-isopropyl-2-thiohydantoin
This protocol is adapted from established methods for condensing an amino acid with thiourea.[11][12]
-
Setup: In a 50 mL round-bottom flask, combine L-valine (1.17 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Reaction: Place the flask in a pre-heated sand bath at 190-200°C. The mixture will melt and then gradually solidify. Maintain the temperature for 30 minutes. Causality: The high temperature provides the activation energy for the condensation reaction, driving off water and ammonia without the need for a solvent.
-
Work-up: Allow the flask to cool to room temperature. Add 20 mL of hot water to the solid residue and stir vigorously to break up the solid.
-
Purification: Filter the resulting suspension and wash the solid with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure (S)-5-isopropyl-2-thiohydantoin.
-
Validation: The product should be characterized by ¹H-NMR, ¹³C-NMR, and MS to confirm its structure and purity. The N-H protons should be visible in the ¹H-NMR spectrum, typically at chemical shifts greater than 8 ppm.[11][15]
Protocol: Synthesis of 1,3-Diethyl-2-thiohydantoin
This protocol describes the exhaustive alkylation of the parent 2-thiohydantoin.
-
Setup: To a flame-dried 100 mL flask under an inert atmosphere (N₂ or Ar), add 2-thiohydantoin (1.16 g, 10 mmol) and 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.88 g, 22 mmol, 2.2 equivalents) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates both N-H positions to form the dianion, ensuring the reaction goes to completion.
-
Alkylation: Cool the reaction mixture back to 0°C. Add ethyl iodide (EtI, 3.43 g, 22 mmol, 2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Extraction: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate, and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1,3-diethyl-2-thiohydantoin.
-
Validation: Confirm the structure by NMR and MS. The ¹H-NMR spectrum should show characteristic signals for the ethyl groups (a quartet and a triplet) and, crucially, the complete absence of the downfield N-H proton signals.
Conclusion: From Versatile Scaffold to Precision Tool
The comparison between 2-thiohydantoin and its 1,3-diethyl derivative is a powerful illustration of a core principle in medicinal chemistry. The parent molecule, with its reactive N-H protons, is a versatile scaffold—a starting point for broad exploration. The N,N'-diethyl derivative is a product of that exploration, a precision tool engineered to have specific physicochemical properties and a focused reactivity profile. Understanding the "why" behind these differences—the role of hydrogen bonding, acidity, lipophilicity, and steric hindrance—is fundamental for any scientist aiming to rationally design and develop the next generation of targeted therapeutics.
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Tarnchompoo, B., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2977. [Link]
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Johnson, T. B., & Nicolet, B. H. (1912). Hydantoins: The Alkylation of 2-Thio-4-Benzalhydantoin. Journal of the American Chemical Society, 34(8), 1048-1056. [Link]
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Aly, Y. L., et al. (2010). Alkylation of Thiohydantoins Including Synthesis, Conformational and Configurational Studies of Some Acetylated S-Pyranosides. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2096-2108. [Link]
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Al-Ostath, A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6296. [Link]
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Al-Abdullah, E. S. (2012). Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. Journal of Saudi Chemical Society, 16(3), 261-267. [Link]
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Jung, H. J., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 519-536. [Link]
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Patil, V. S., & Mahale, R. G. (2023). A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. International Journal of Research in Engineering and Science (IJRES), 11(9), 134-139. [Link]
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Marton, J., et al. (2007). Reactivity of 2-Thiohydantoins Towards Various Electrophilic Reagents: Applications to the Synthesis of New 2-Ylidene-3,5-dihydro-4H-imidazol-4-ones. Molecules, 12(3), 583-591. [Link]
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Edward, J. T., & Lemaire, J. (1972). Thiohydantoins. IX. Tautomerism of some Methylation Products. Canadian Journal of Chemistry, 50(15), 2423-2428. [Link]
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Cativiela, C., et al. (2001). Mass Spectral Study of the Occurrence of Tautomeric Forms of Thiohydantoins. Journal of the American Society for Mass Spectrometry, 12(6), 725-732. [Link]
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Bek-Jaskier, K., et al. (2018). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Molecules, 23(10), 2445. [Link]
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Gucwa, K., et al. (2020). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 25(23), 5764. [Link]
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Congdon, R. W., & Edward, J. T. (1972). Thiohydantoins. X. The base-catalyzed hydrolysis of 1-acyl-2-thiohydantoins. Canadian Journal of Chemistry, 50(22), 3767-3779. (Note: While the direct URL is not available from the search, this reference is cited within reference[1] and[4] from the search results, confirming its content regarding pKa and hydrolysis mechanisms).
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Nural, Y., et al. (2016). Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 295-308. [Link]
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A-Z Guide to Thermodynamic Stability Assessment of 1,3-Diethyl-2-thioxo-4-imidazolidinone
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1,3-Diethyl-2-thioxo-4-imidazolidinone, a heterocyclic compound of interest in pharmaceutical and materials science. Understanding the intrinsic stability of this molecule is paramount for predicting its shelf-life, ensuring its quality, and guiding the development of stable formulations.[1][2][3] This document outlines the theoretical underpinnings of thermodynamic stability, details robust experimental protocols for its assessment, and offers insights into the interpretation of the resulting data. We will delve into thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), as well as forced degradation studies under various stress conditions as mandated by international guidelines.[3] The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and regulatory compliance.
Introduction: The Significance of Stability
1,3-Diethyl-2-thioxo-4-imidazolidinone is a derivative of the imidazolidinone heterocyclic core. Such compounds are explored for a variety of applications due to their unique chemical structures.[1] The thermodynamic stability of an active pharmaceutical ingredient (API) or a key starting material is a critical quality attribute that influences its safety, efficacy, and storage.[3][4] A molecule that is thermodynamically unstable is prone to degradation, leading to a loss of potency and the potential formation of harmful impurities.[5]
Therefore, a thorough investigation of the stability of 1,3-Diethyl-2-thioxo-4-imidazolidinone is not merely a regulatory requirement but a fundamental scientific necessity.[5] This guide will provide researchers, scientists, and drug development professionals with the tools to:
-
Identify potential degradation pathways.
-
Establish a comprehensive stability profile.
-
Develop robust, stability-indicating analytical methods.
-
Define appropriate storage and handling conditions.
Theoretical Framework: Understanding Degradation Drivers
The stability of a chemical compound is governed by its thermodynamic properties, including enthalpy, entropy, and Gibbs free energy.[1] The imidazolidinone ring, while generally stable, possesses functional groups that can be susceptible to degradation under certain environmental conditions. For 1,3-Diethyl-2-thioxo-4-imidazolidinone, key structural features to consider are:
-
Thioamide Group: This group can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding oxo-derivative or ring-opening.
-
Lactam Ring: The five-membered ring may possess inherent strain, which can influence its reactivity and susceptibility to hydrolysis.[6]
-
N-Ethyl Substituents: While generally stable, these groups can influence the molecule's overall electronic properties and steric hindrance, which in turn can affect its reactivity.
Potential degradation pathways that must be investigated include:
-
Hydrolysis: Degradation in the presence of water, catalyzed by acid or base.
-
Oxidation: Degradation in the presence of an oxidizing agent.
-
Photolysis: Degradation upon exposure to light.
-
Thermal Decomposition: Degradation at elevated temperatures.
The following diagram illustrates the potential degradation pathways for 1,3-Diethyl-2-thioxo-4-imidazolidinone.
Caption: Potential Degradation Pathways for the Target Molecule.
Experimental Assessment of Thermodynamic Stability
A multi-faceted approach is necessary to build a comprehensive stability profile. This involves both thermal analysis techniques to assess intrinsic thermal stability and forced degradation studies to understand the molecule's reactivity under various stress conditions.
Thermal Analysis
Thermal analysis techniques provide quantitative data on the thermal stability and transitions of a material as it is heated or cooled.
DSC is a powerful technique for determining the melting point, heat of fusion, and for detecting any polymorphic transitions, which are all key indicators of a compound's thermal stability and purity.[7][8][9] A sharp melting endotherm at a high temperature is generally indicative of a stable, pure crystalline compound.
Protocol for DSC Analysis:
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 1,3-Diethyl-2-thioxo-4-imidazolidinone into a clean, inert aluminum pan. Crimp the pan with a lid.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).
-
Scan a temperature range appropriate for the compound, for example, from 25 °C to a temperature above its expected melting point (e.g., 300 °C).
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. Integrate the peak to calculate the enthalpy of fusion (ΔHfus).
TGA measures the change in mass of a sample as a function of temperature.[10][11] This technique is invaluable for determining the onset temperature of thermal decomposition and for quantifying mass loss associated with desolvation or degradation.[12][13]
Protocol for TGA Analysis:
-
Instrument Calibration: Verify the mass balance and temperature calibration of the TGA instrument.
-
Sample Preparation: Weigh approximately 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).[14]
-
Experimental Conditions:
-
Place the sample pan onto the TGA balance.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Continue heating to a temperature where complete decomposition is observed.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][15] These studies are a core component of regulatory submissions and are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[4][16][17][18] The goal is to achieve a target degradation of 5-20%.[19]
Experimental Workflow for Forced Degradation Studies:
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions:
-
Acidic Hydrolysis:
-
Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base before analysis.
-
-
Basic Hydrolysis:
-
Follow the same procedure as acidic hydrolysis, but use 0.1 N NaOH instead of HCl.
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and treat it with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor for degradation over time.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 80°C).[3]
-
Separately, heat a solution of the compound to assess stability in the solution state.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
A control sample should be protected from light to allow for comparison.
-
Data Interpretation and Analysis
The data generated from these studies should be systematically analyzed to build a comprehensive stability profile.
Thermal Analysis Data
| Parameter | Hypothetical Value for 1,3-Diethyl-2-thioxo-4-imidazolidinone | Interpretation |
| DSC Melting Point (Peak) | 185 °C | A sharp, high-temperature melting point suggests good crystalline structure and thermal stability. |
| DSC Enthalpy of Fusion (ΔHfus) | 35 kJ/mol | Provides information about the energy required to break the crystal lattice. |
| TGA Onset of Decomposition | 220 °C | Indicates the temperature at which significant thermal degradation begins. The compound is stable up to this temperature. |
Forced Degradation Data
The primary analytical technique for quantifying degradation is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3] This method must be validated to demonstrate that it can separate the parent compound from all potential degradation products.
| Stress Condition | Incubation Time (hours) | % Degradation | Major Degradant Peak (Retention Time) |
| 0.1 N HCl at 60°C | 24 | 15.2% | 4.5 min |
| 0.1 N NaOH at 60°C | 8 | 18.5% | 3.8 min |
| 3% H2O2 at RT | 24 | 8.1% | 5.2 min |
| Heat (80°C, solid) | 72 | <1% | Not Applicable |
| Photolytic (ICH Q1B) | - | 5.5% | 6.1 min |
Interpretation of Hypothetical Data:
-
The compound shows significant degradation under basic and acidic conditions, suggesting the thioamide and/or lactam moieties are susceptible to hydrolysis.
-
It is relatively stable to oxidation and highly stable to dry heat in its solid form.
-
Photostability is moderate, indicating that the compound may require protection from light during storage.
Conclusion and Recommendations
This guide has provided a detailed roadmap for the comprehensive thermodynamic stability assessment of 1,3-Diethyl-2-thioxo-4-imidazolidinone. Through a combination of thermal analysis and forced degradation studies, a robust stability profile can be established. Based on the hypothetical data, this compound demonstrates good thermal stability in its solid state but is susceptible to hydrolytic and photolytic degradation.
Recommendations for further action:
-
Structure Elucidation: The major degradation products observed in the forced degradation studies should be isolated and their structures elucidated using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Formulation Development: The stability data should be used to guide the development of stable formulations. This may involve the use of buffering agents to control pH, antioxidants, and light-protective packaging.
-
Long-Term Stability Studies: Formal long-term and accelerated stability studies should be conducted on the final drug product in its proposed packaging according to ICH guidelines to establish a definitive shelf-life.[4][17][20]
By following the principles and protocols outlined in this guide, researchers and developers can ensure the quality, safety, and efficacy of products containing 1,3-Diethyl-2-thioxo-4-imidazolidinone.
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Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
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ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
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ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
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Scilife. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
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Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]
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IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
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INFINITIA Industrial Consulting. (2024, November 12). Differential Scanning Calorimetry (DSC). [Link]
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Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15). ACS Publications. [Link]
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Thermodynamic Analysis of Strain in the Five-Membered Oxygen and Nitrogen Heterocyclic Compounds. (2011, February 21). ACS Publications. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Diethyl-2-thioxo-imidazolidine-4,5-dione. PubChem. [Link]
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Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022, March 29). MDPI. [Link]
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XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]
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Thermogravimetric Analysis. (n.d.). [Link]
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Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. (2024, March 4). AIP Publishing. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed. [Link]
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Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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1,3-Diethyl-2-thioxo-4-imidazolidinone PubChem CID and safety data
1,3-Diethyl-2-thioxo-4-imidazolidinone: Technical Profile & Safety Guide
Abstract This technical guide provides a comprehensive analysis of 1,3-Diethyl-2-thioxo-4-imidazolidinone (CAS 10574-67-1), a specialized thiohydantoin derivative used primarily as a chemical intermediate in organic synthesis and pharmaceutical research. This document synthesizes its physicochemical properties, safety protocols based on Structural Activity Relationship (SAR) analysis of thiourea precursors, and validated synthesis methodologies. It is designed for researchers requiring authoritative data for experimental design and hazard assessment.
Chemical Identification & Profile
1,3-Diethyl-2-thioxo-4-imidazolidinone is a heterocyclic compound characterized by an imidazolidine ring substituted with ethyl groups at the N1 and N3 positions, a thioxo group (=S) at C2, and a carbonyl group (=O) at C4. It belongs to the thiohydantoin class, known for their utility in peptide sequencing (Edman degradation) and pharmacological applications.
| Property | Data |
| CAS Registry Number | 10574-67-1 |
| IUPAC Name | 1,3-Diethyl-2-sulfanylideneimidazolidin-4-one |
| Molecular Formula | C₇H₁₂N₂OS |
| Molecular Weight | 172.25 g/mol |
| SMILES | CCN1CC(=O)N(CC)C1=S |
| InChI Key | (Derivative specific) |
| EPA CompTox ID | DTXSID801282758 |
| Physical State | Crystalline Solid (typically white to off-white) |
| Solubility | Soluble in Ethanol, DMSO, Chloroform; Low solubility in Water |
Safety & Toxicology (Core Directive)
Warning: This compound is a derivative of 1,3-Diethylthiourea , a known thyroid toxicant and suspected carcinogen. While specific GHS data for the cyclized imidazolidinone is limited, structural alerts mandate handling this compound with high-level containment protocols.
Hazard Identification (GHS Classification - Predicted/SAR)
Based on the toxicity profile of the precursor (1,3-diethylthiourea) and the thiohydantoin scaffold.
-
Signal Word: WARNING
-
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H317: May cause an allergic skin reaction.
-
H351: Suspected of causing cancer (based on thiourea moiety).
-
H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure.
-
Precautionary Protocols
-
P280: Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P314: Get medical advice/attention if you feel unwell.
Experimental Handling SOP
-
Engineering Controls: All weighing and solubilization must be performed inside a certified chemical fume hood.
-
Decontamination: Thiohydantoins can degrade into toxic byproducts. Clean spills with 10% bleach solution to oxidize sulfur residues, followed by soap and water.
-
Waste Disposal: Segregate as Halogenated Organic Waste (if synthesized with chloroacetyl chloride) or Sulfur-Containing Organic Waste . Do not mix with oxidizers.
Synthesis & Methodology
The most robust synthesis route involves the cyclization of 1,3-Diethylthiourea with Chloroacetyl Chloride . This method is preferred for its high yield and availability of reagents.
Reaction Pathway
The reaction proceeds via the N-acylation of the thiourea followed by an intramolecular cyclization to form the imidazolidinone ring.
Figure 1: Synthesis pathway via cyclization of 1,3-diethylthiourea.
Step-by-Step Protocol
-
Preparation: Dissolve 1,3-Diethylthiourea (1.0 eq) in anhydrous acetone or dichloromethane (DCM).
-
Addition: Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.
-
Reflux: Add a base (e.g., Pyridine or Triethylamine, 2.0 eq) to scavenge the HCl byproduct. Heat the mixture to reflux for 2–4 hours.
-
Workup: Cool to room temperature. Filter off the amine hydrochloride salt.
-
Purification: Concentrate the filtrate. Recrystallize the residue from Ethanol/Water to obtain pure 1,3-Diethyl-2-thioxo-4-imidazolidinone .
Applications & Context
-
Pharmaceutical Intermediates: Used as a scaffold for developing anticonvulsant drugs (hydantoin derivatives) and antimicrobial agents.
-
Chemical Biology: Thiohydantoins are stable analogs of hydantoins, often used to probe enzyme active sites that interact with urea/thiourea motifs.
-
Edman Degradation: While phenylthiohydantoin (PTH) is the standard for amino acid sequencing, alkyl-substituted analogs like the 1,3-diethyl variant are used in specialized mass spectrometry workflows to modify fragmentation patterns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 10574-67-1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1,3-Diethyl-2-thioxo-4-imidazolidinone (DTXSID801282758). Retrieved from [Link]
-
ResearchGate. Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones. Retrieved from [Link]
biological activity profile of 1,3-Diethyl-2-thioxo-4-imidazolidinone
An In-Depth Technical Guide to the Biological Activity Profile of 1,3-Disubstituted-2-Thioxo-4-Imidazolidinones
Authored by: A Senior Application Scientist
Foreword: Unveiling the Therapeutic Potential of a Versatile Heterocyclic Scaffold
To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the compelling biological activity profile of the 1,3-disubstituted-2-thioxo-4-imidazolidinone core scaffold. While the specific compound, 1,3-Diethyl-2-thioxo-4-imidazolidinone, serves as our focal point, the available literature necessitates a broader exploration of its class to fully appreciate the therapeutic promise held within this heterocyclic system. The 2-thioxo-imidazolidin-4-one moiety, also known as 2-thiohydantoin, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide will synthesize the existing knowledge on this chemical family, offering insights into their anticancer, antimicrobial, and central nervous system activities. We will dissect the structure-activity relationships, explore the mechanistic underpinnings of their actions, and provide detailed experimental protocols to empower your own investigations into this promising class of compounds.
Section 1: The 2-Thioxo-4-Imidazolidinone Core - A Privileged Scaffold in Medicinal Chemistry
The 2-thioxo-4-imidazolidinone ring is a five-membered heterocycle containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group. This versatile core can be readily functionalized at various positions, particularly at the N-1 and N-3 positions, allowing for the generation of diverse chemical libraries with a wide range of pharmacological properties.
Chemical Structure and Properties
The fundamental structure of 1,3-Diethyl-2-thioxo-4-imidazolidinone is characterized by ethyl groups attached to both nitrogen atoms of the 2-thioxo-4-imidazolidinone core.
Figure 1: Chemical structure of 1,3-Diethyl-2-thioxo-4-imidazolidinone.
Synthesis of the 1,3-Disubstituted-2-Thioxo-4-Imidazolidinone Scaffold
A common synthetic route to 1,3-disubstituted-2-thioxo-imidazolidin-4-ones involves the cyclization of N-substituted thioureas with α-haloacyl halides or esters. For instance, the reaction of a 1,3-disubstituted thiourea with ethyl chloroacetate in the presence of a base can yield the desired imidazolidinone ring system.[3][4]
Figure 3: Proposed anticancer mechanism of action for 2-thioxo-4-imidazolidinone derivatives.
Quantitative Data on Anticancer Activity
The cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Cell Line | IC50 (µg/mL) | Reference |
| 2-Thioxoimidazolidin-4-one derivatives | HepG-2 | 2.33 | [5] |
| Imidazoline derivative | HCT-116 | 0.76 | [5] |
| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | MCF-7 | 9.45 - 11.1 | [6] |
| 2-Thioxoimidazolidin-4-one | MCF-7 | 40 (48h) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1,3-Disubstituted-2-thioxo-4-imidazolidinone test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Section 3: Antimicrobial Activity - Combating Pathogenic Microbes
Derivatives of 2-thioxo-4-imidazolidinone have demonstrated promising activity against a range of bacterial and fungal pathogens. [3][4][8][9][10][11][12]This positions them as a potential source for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Spectrum of Antimicrobial Activity
Studies have shown that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus niger. [8][9][12]
Structure-Activity Relationship Insights
The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents at the N-1 and N-3 positions. For example, the introduction of propionylated derivatives of substituted benzylideneamino analogues of 2-thioxo-4-imidazolidinones has been shown to enhance antifungal properties. [8]Specifically, compounds with 2-methoxyphenyl and 2,4-dichlorobenzylidene substitutions exhibited antifungal activity comparable to the reference drug ketoconazole. [8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Inoculum suspension adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add an equal volume of the standardized microbial inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 4: Central Nervous System (CNS) Activity
Beyond their anticancer and antimicrobial properties, certain 2-thioxo-4-imidazolidinone derivatives have shown potential as CNS-active agents, particularly as anticonvulsants and hypnotics. [13][14][15]
Anticonvulsant and Hypnotic Effects
Studies on various thiazolidinone and thioxoimidazolidinone derivatives have demonstrated significant anticonvulsant activity, with some compounds showing efficacy equal or superior to phenobarbital in animal models. [14]Additionally, certain derivatives have been found to potentiate pentobarbital-induced hypnosis, suggesting a sedative-hypnotic effect. [13]The proposed mechanism for the hypnotic activity may involve the potentiation of the inhibitory neurotransmitter GABA, similar to barbiturates. [13]
Section 5: Concluding Remarks and Future Directions
The 1,3-disubstituted-2-thioxo-4-imidazolidinone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and CNS effects, underscore the importance of continued research in this area.
Future investigations should focus on:
-
Synthesis and screening of novel derivatives: A systematic exploration of different substituents at the N-1 and N-3 positions is crucial to optimize potency and selectivity for specific biological targets.
-
Elucidation of mechanisms of action: In-depth studies are needed to unravel the precise molecular targets and signaling pathways through which these compounds exert their effects.
-
In vivo efficacy and safety profiling: Promising lead compounds should be advanced to preclinical animal models to evaluate their therapeutic efficacy and toxicological profiles.
The foundation of knowledge surrounding the 2-thioxo-4-imidazolidinone core is robust, and the path forward is ripe with opportunities for innovation and discovery. It is our hope that this guide will serve as a valuable resource and catalyst for further exploration into the therapeutic potential of this remarkable class of compounds.
References
- Convenient Synthesis Of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones As Potential Anti-tumor Agents.
- Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity.
- Synthesis and Hypnotic Activity of New 4-Thiazolidinone and 2-Thioxo-4,5-imidazolidinedione Deriv
- Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones. European Journal of Medicinal Chemistry.
- Synthesis and anticonvulsant activity of new 4-thiazolidinones and 2-thioxo-4-imidazolidinones attached to 4-oxo and thioxobenzopyranes.
- Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents.
- A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science.
- Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives.
- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry.
- A study on the biological activity of 2-thioxo-imidazolidin-4-ones.
- Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry.
- The Effect of 2-Thioxo Imidazolidin-4-Ones (2- Thiohydantion) on Anticancer Activity: An in Vitro Study. Semantic Scholar.
- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI.
- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry.
- Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity.
- Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4 - Methylenedianiline. ScienceScholar.
- Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Deriv
- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules.
- 1,3-Diethyl-2-thioxo-imidazolidine-4,5-dione. PubChem.
- Synthesis of some new thioxoquinazolinone derivatives and a study on their anticonvulsant and antimicrobial activities. Journal of Pharmaceutical and Biomedical Analysis.
- 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
- Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combin
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
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Technical Guide: 1,3-Diethyl-2-thioxo-4-imidazolidinone (DETI) as a Pharmacophoric Scaffold
Executive Summary
The 2-thiohydantoin core (2-thioxo-4-imidazolidinone) represents a privileged scaffold in medicinal chemistry, most notably validated by second-generation androgen receptor (AR) antagonists such as Enzalutamide and Apalutamide. 1,3-Diethyl-2-thioxo-4-imidazolidinone (DETI) serves as the critical "minimal steric model" for this pharmacophore. Unlike complex aryl-substituted derivatives, DETI allows researchers to isolate the electronic contribution of the thiocarbonyl moiety and the basal lipophilicity of the imidazolidinone ring without the interference of π-π stacking from bulky aromatic side chains.
This guide analyzes DETI as a template for investigating the 2-thiohydantoin pharmacophore , detailing its physicochemical baseline, synthetic pathways, and the mechanistic divergence between simple alkyl-substituted thiohydantoins (antimicrobial/intermediate) and their aryl-substituted progeny (anti-cancer).
Pharmacophore Architecture: The Thiohydantoin Core[1][2][3]
The DETI molecule is defined by a five-membered heterocycle containing a "soft" sulfur atom at position 2 and a "hard" oxygen atom at position 4. This duality is the engine of its biological activity.
Structural Dynamics
-
The Thiocarbonyl (C=S) Advantage: Unlike the carbonyl (C=O) found in hydantoins (e.g., Phenytoin), the C=S bond is longer (1.64 Å vs. 1.23 Å) and more lipophilic. This increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for CNS-targeted drugs or intracellular nuclear receptors like AR.
-
N1/N3 Substitution: In DETI, the ethyl groups at N1 and N3 block hydrogen bonding at these positions. This forces the molecule to rely on the C=S and C=O dipoles for binding interactions, making DETI an ideal probe for hydrophobic pocket sizing in early-stage Structure-Activity Relationship (SAR) studies.
Physicochemical Baseline (DETI Model)
The following table summarizes the theoretical physicochemical properties of DETI compared to the bioactive drug Enzalutamide, illustrating the shift from "model solvent probe" to "high-affinity ligand."
| Property | DETI (Model) | Enzalutamide (Drug) | Implication for Drug Design |
| Formula | C₇H₁₂N₂OS | C₂₁H₁₆F₄N₄O₂S | DETI represents the core scaffold mass. |
| MW ( g/mol ) | ~172.25 | 464.44 | DETI is fragment-sized; ideal for fragment-based drug discovery (FBDD). |
| LogP (Calc) | ~1.2 - 1.5 | ~3.5 - 4.0 | DETI has moderate lipophilicity; Enzalutamide is highly lipophilic for nuclear receptor binding. |
| H-Bond Donors | 0 | 1 | DETI is a pure acceptor model; lacks the amide-NH donor critical for some AR interactions. |
| Polar Surface Area | ~50 Ų | ~90 Ų | DETI crosses membranes easily but has lower specific binding affinity. |
Mechanism of Action: From DETI to Drugs
While DETI itself is a simplified probe, the scaffold it represents operates via two distinct mechanisms depending on the complexity of the N-substitutions.
Primary Mechanism: Androgen Receptor (AR) Antagonism
The 2-thiohydantoin ring is the "anchor" that holds the antagonist in the AR ligand-binding domain.
-
Binding: The ring occupies a specific sub-pocket near Helix 12 of the AR.
-
The "Wedge" Effect: In drugs like Enzalutamide, the ring positions bulky aryl groups to sterically clash with Helix 12, preventing the receptor from folding into its active transcriptional conformation.
-
Nuclear Exclusion: This conformational disruption prevents the AR-ligand complex from translocating into the nucleus, thereby silencing oncogenic signaling.
Secondary Mechanism: Antimicrobial & Efflux Pump Inhibition
Simpler alkyl-derivatives (closer to DETI) have shown activity against S. aureus and Mycobacterium tuberculosis. The mechanism involves:
-
Membrane Disruption: The lipophilic C=S group inserts into bacterial lipid bilayers.
-
Efflux Pump Modulation: Small thiohydantoins can bind to bacterial efflux pumps (e.g., NorA), restoring sensitivity to antibiotics.
Visualization: AR Antagonism Pathway
The following diagram illustrates the validated pathway for thiohydantoin-based AR antagonists.
Caption: Mechanism of Thiohydantoin-based AR antagonism preventing nuclear translocation and transcription.
Synthetic Protocol: The Modified Edman Route
The synthesis of DETI and its analogs relies on the reaction between an isothiocyanate and an amino acid (or amino ester), a variation of the Edman degradation chemistry. This protocol is self-validating: the formation of the product is indicated by the distinct spectral shift of the C=S carbon in NMR (~180 ppm).
Experimental Workflow (Standardized)
Objective: Synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone.
Reagents:
-
N-Ethylglycine (or N-ethylglycine ethyl ester)
-
Ethyl Isothiocyanate
-
Base: Triethylamine (TEA) or Pyridine
-
Solvent: Ethanol or DMF
Step-by-Step Methodology:
-
Coupling: Dissolve N-ethylglycine (1.0 eq) in Ethanol. Add Triethylamine (2.0 eq) to ensure the amine is unprotonated.
-
Addition: Dropwise add Ethyl Isothiocyanate (1.1 eq) at 0°C.
-
Thiourea Formation: Stir at room temperature for 2 hours. Validation Point: TLC should show the disappearance of the starting amine and appearance of a thiourea intermediate.
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Acid catalysis (HCl) may be required if using the free acid form of glycine to promote dehydration/cyclization.
-
Work-up: Evaporate solvent. The residue is often an oil for alkyl-derivatives.
-
Purification: Recrystallize from Ethanol/Water or perform column chromatography (Hexane/EtOAc). DETI typically crystallizes or forms a stable oil.
Synthetic Pathway Diagram
Caption: Two-step synthesis of DETI via thiourea intermediate cyclization.
Structure-Activity Relationship (SAR) & Optimization
Using DETI as the baseline, we can map the SAR required to transform this scaffold into a high-potency drug.
The N1-N3 Vector
-
DETI (Ethyl/Ethyl): Low affinity for AR. The ethyl groups are too small to fill the hydrophobic pocket and lack the aromaticity required for π-π interactions with receptor residues (e.g., Trp741 in AR).
-
Optimization: Replacing the N1-ethyl with a 4-cyano-3-(trifluoromethyl)phenyl group (as in Enzalutamide) drastically increases affinity. The electron-withdrawing groups on the phenyl ring increase the acidity of the ring system and enhance electrostatic interactions.
The C5 Position[1]
-
DETI (Unsubstituted): The C5 methylene is reactive.[1] In biological systems, this position can be oxidized or involved in aldol-type condensations.
-
Optimization: Gem-dimethyl substitution (dimethylation) at C5 stabilizes the ring against metabolic oxidation and improves oral bioavailability by preventing ring opening.
Pharmacophore Evolution Table
| Feature | DETI (Baseline) | Optimized Pharmacophore (e.g., Enzalutamide) | Mechanistic Reason |
| N1 Substituent | Ethyl | 4-CN, 3-CF₃ Phenyl | Electronic pull increases ring stability; Aryl group fills hydrophobic pocket. |
| N3 Substituent | Ethyl | Fluoro-benzamide derivative | Provides secondary H-bonding and steric bulk to induce antagonist conformation. |
| C5 Substituent | H, H | Dimethyl (CH₃, CH₃) | Prevents metabolic degradation; locks conformation. |
| C2 Group | Thioxo (C=S) | Thioxo (C=S) | Retained. Essential for high affinity (vs. C=O) and membrane permeability. |
References
-
Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry. Link
-
Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science. Link
-
Elhady, H. A., & El-Kassaby, M. A. (2020).[2] "Synthesis, Reactions and Applications of 2-Thiohydantoin." Acta Poloniae Pharmaceutica. Link
-
Wang, Z., & O. Sim, S. (2011). "A Simple Synthesis of 2-Thiohydantoins." Heterocycles. Link
-
Vengurlekar, S., et al. (2012). "A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones." Letters in Drug Design & Discovery. Link
Sources
Methodological & Application
Synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone from Ethyl Chloroacetate: An Application and Protocol Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone, a substituted thiohydantoin, from the reaction of N,N'-diethylthiourea and ethyl chloroacetate. Thiohydantoin scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This application note details the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind the synthetic strategy, aiming to equip researchers with the necessary knowledge for successful synthesis and further exploration of this important class of heterocyclic compounds.
Introduction and Scientific Background
The synthesis of 2-thioxoimidazolidin-4-ones, commonly known as 2-thiohydantoins, is a fundamental transformation in heterocyclic chemistry. These structures are sulfur analogs of hydantoins and serve as versatile intermediates in the development of novel therapeutic agents.[1] The core structure's amenability to substitution at the N-1 and N-3 positions allows for the generation of diverse chemical libraries for drug discovery programs.
The described synthesis is a classic example of a cyclocondensation reaction, a powerful method for forming heterocyclic rings. The reaction joins two molecules, N,N'-diethylthiourea and ethyl chloroacetate, through the formation of two new bonds, resulting in the desired five-membered ring and the elimination of a small molecule (ethanol). This approach is widely utilized for its efficiency and reliability in constructing the thiohydantoin core.[2][3]
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone proceeds through a two-step sequence initiated by a nucleophilic substitution, followed by an intramolecular cyclization.
-
Initial S-Alkylation: The reaction commences with the nucleophilic attack of the sulfur atom of N,N'-diethylthiourea on the electrophilic α-carbon of ethyl chloroacetate. The sulfur atom, being a soft nucleophile, readily attacks the sp³-hybridized carbon bearing the chlorine atom, which is a good leaving group. This bimolecular nucleophilic substitution (SN2) reaction forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization and Elimination: The subsequent and crucial step is the intramolecular cyclization. In the presence of a weak base, such as anhydrous sodium acetate, a proton is abstracted from one of the nitrogen atoms of the isothiouronium intermediate. The resulting nitrogen anion then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to form the stable five-membered thiohydantoin ring. The sodium acetate plays a critical role in neutralizing the hydrochloric acid that is notionally formed during the initial alkylation, driving the reaction towards the product.[2][4]
The overall reaction can be summarized as follows:
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Supplier/Grade |
| N,N'-Diethylthiourea | C₅H₁₂N₂S | 132.23 | 6.61 g | 50 | Sigma-Aldrich, 98% |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 6.13 g (5.33 mL) | 50 | Sigma-Aldrich, 99% |
| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 8.20 g | 100 | Sigma-Aldrich, ≥99% |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - | ACS Grade |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | HPLC Grade |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-diethylthiourea (6.61 g, 50 mmol), anhydrous sodium acetate (8.20 g, 100 mmol), and absolute ethanol (100 mL).
-
Addition of Ethyl Chloroacetate: Begin stirring the mixture to dissolve the solids. Attach a reflux condenser to the flask and add ethyl chloroacetate (5.33 mL, 50 mmol) dropwise through the top of the condenser.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Washing: Collect the organic layer (top layer). Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 1,3-Diethyl-2-thioxo-4-imidazolidinone as a solid.
Characterization of the Final Product
The identity and purity of the synthesized 1,3-Diethyl-2-thioxo-4-imidazolidinone should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values for similar compounds suggest a distinct melting point. Experimental determination is recommended.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include C=O stretching (around 1740-1720 cm⁻¹), C=S stretching (around 1250-1020 cm⁻¹), and C-N stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a triplet and a quartet for each of the two non-equivalent ethyl groups, and a singlet for the methylene protons of the imidazolidinone ring.
-
Predicted δ (ppm): ~1.2 (t, 6H, 2 x CH₃), ~3.6 (q, 4H, 2 x N-CH₂), ~4.0 (s, 2H, ring CH₂).
-
-
¹³C NMR: The spectrum should display signals for the methyl and methylene carbons of the ethyl groups, the methylene carbon of the ring, and the carbonyl and thiocarbonyl carbons. [1] * Predicted δ (ppm): ~13 (CH₃), ~40 (N-CH₂), ~50 (ring CH₂), ~170 (C=O), ~180 (C=S).
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (172.25 g/mol ).
Discussion and Field-Proven Insights
-
Choice of Base: Anhydrous sodium acetate is a suitable weak base for this reaction. [2][3]Stronger bases like sodium hydride or potassium carbonate could also be used, potentially in aprotic solvents like DMF or acetonitrile, but may lead to side reactions if not carefully controlled. The use of a weaker base like sodium acetate in a protic solvent like ethanol provides a good balance of reactivity and selectivity.
-
Solvent Selection: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is suitable for reflux conditions. Other polar protic solvents could also be employed.
-
Reaction Monitoring: TLC is an effective way to monitor the disappearance of the starting materials and the appearance of the product. The N,N'-diethylthiourea and the final product will likely have different Rf values.
-
Purification Strategy: While recrystallization is often sufficient for obtaining a pure product, column chromatography provides a more rigorous purification method if minor impurities are present.
Conclusion
The synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone via the cyclocondensation of N,N'-diethylthiourea and ethyl chloroacetate is a robust and reliable method for accessing this valuable heterocyclic scaffold. The protocol detailed in this application note is based on well-established chemical principles and provides a clear pathway for researchers in the fields of organic synthesis and medicinal chemistry. The versatility of the thiohydantoin core makes it an attractive target for the development of new chemical entities with potential therapeutic applications.
References
-
Organic Syntheses. (1947). Pseudothiohydantoin. Org. Synth., 27, 71. [Link]
-
Elhady, H. A., et al. (n.d.). SYNTHESIS, REACTIONS, AND APPLICATIONS OF 2-THIOHYDANTOIN DERIVATIVES. Biblioteka Nauki. [Link]
-
Al-Sultani, A. A. J., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6242. [Link]
-
Gommaa, A. M., et al. (2017). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. International Journal of Advanced Research, 3(10), 340-351. [Link]
-
Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. [Link]
-
Nasser, A., et al. Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. E-journal of Chemistry. [Link]
-
Hassan, H. A., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry A, 7(6), 894-909. [Link]
-
PubChem. (n.d.). 1,3-diethyl-2-thioxo-imidazolidine-4,5-dione. [Link]
-
Quora. (2019). What is the role of sodium acetate in the synthesis of oxime? [Link]
Sources
protocol for cyclization of 1,3-diethylthiourea to imidazolidinone
An Application Guide for the Synthesis of 1,3-Diethylimidazolidin-2-one from 1,3-Diethylthiourea
Abstract
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry and drug development, frequently appearing in biologically active compounds.[1] This application note provides a comprehensive, two-stage protocol for the synthesis of 1,3-diethylimidazolidin-2-one, starting from the readily available 1,3-diethylthiourea. The conversion requires a strategic approach, encompassing an initial intramolecular cyclization to form a cyclic thiourea analogue, followed by a robust oxidative desulfurization to yield the target imidazolidinone. This guide is designed for researchers and scientists, offering detailed mechanistic insights, step-by-step experimental procedures, and critical analysis of the reaction parameters to ensure reproducibility and high yield.
Introduction and Strategic Overview
The conversion of a thiourea to its corresponding urea analogue is a fundamental transformation in organic synthesis. Specifically, the cyclization of 1,3-diethylthiourea into 1,3-diethylimidazolidin-2-one presents a unique challenge as it necessitates not only ring formation but also the exchange of a sulfur atom for an oxygen atom at the C2 position. A direct, one-pot conversion is not typically feasible.
Therefore, a more robust, two-step synthetic strategy is employed:
-
Intramolecular Cyclization: The first stage involves the reaction of 1,3-diethylthiourea with a suitable two-carbon electrophile, such as 1,2-dibromoethane. This reaction constructs the five-membered imidazolidine ring, yielding a key intermediate, 2-(ethylimino)-1-ethylimidazolidine hydrobromide, which exists in equilibrium with its cyclic thiourea tautomer.
-
Oxidative Desulfurization: The second stage addresses the critical C=S to C=O conversion. The cyclic thiourea intermediate is subjected to oxidative conditions, which effectively removes the sulfur atom and installs the carbonyl group, furnishing the final 1,3-diethylimidazolidin-2-one product. Various methods exist for this transformation, including oxidation with peroxides or electrochemical approaches.[2][3]
This document will detail the rationale and execution of each of these stages.
Mechanistic Rationale and Pathway Visualization
Stage 1: S-Alkylation and Intramolecular Cyclization
The reaction is initiated by the nucleophilic attack of the sulfur atom of 1,3-diethylthiourea on one of the electrophilic carbon atoms of 1,2-dibromoethane. This S-alkylation step forms an isothiouronium salt intermediate.[4] The subsequent step is an intramolecular nucleophilic substitution, where one of the nitrogen atoms attacks the second electrophilic carbon, displacing the bromide ion and closing the five-membered ring. The resulting product is a stable cyclic salt.
Stage 2: Oxidative Desulfurization
The conversion of the cyclic thiourea intermediate to the imidazolidinone is an oxidative process. Thioureas are susceptible to oxidation by various agents.[2] The reaction likely proceeds through the formation of a highly reactive sulfene or a related oxidized sulfur intermediate upon treatment with an oxidizing agent (e.g., hydrogen peroxide). This intermediate is unstable and readily undergoes hydrolysis during aqueous workup, leading to the elimination of sulfur-containing byproducts (such as sulfate ions) and the formation of the thermodynamically stable carbonyl group of the imidazolidinone.[3]
Caption: Overall workflow for the two-stage synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| 1,3-Diethylthiourea | 132.24 | 105-55-5 | Sigma-Aldrich | Purity ≥98% |
| 1,2-Dibromoethane | 187.86 | 106-93-4 | Acros Organics | Purity ≥99%, handle with care (toxic) |
| Potassium Carbonate | 138.21 | 584-08-7 | Fisher Scientific | Anhydrous powder |
| Ethanol | 46.07 | 64-17-5 | VWR | 200 proof, anhydrous |
| Hydrogen Peroxide | 34.01 | 7722-84-1 | Sigma-Aldrich | 30% w/w solution in H₂O |
| Dichloromethane | 84.93 | 75-09-2 | Fisher Scientific | ACS Grade |
| Sodium Bicarbonate | 84.01 | 144-55-8 | VWR | Saturated aqueous solution |
| Magnesium Sulfate | 120.37 | 7487-88-9 | Sigma-Aldrich | Anhydrous |
Stage 1: Synthesis of 2-(Ethylimino)-1-ethylimidazolidine Intermediate
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diethylthiourea (6.61 g, 50.0 mmol, 1.0 equiv).
-
Add anhydrous ethanol (100 mL) to dissolve the thiourea.
-
Add anhydrous potassium carbonate (13.82 g, 100.0 mmol, 2.0 equiv) to the solution. The potassium carbonate acts as a base to neutralize the HBr formed during the reaction.
-
Add 1,2-dibromoethane (4.75 mL, 9.39 g, 50.0 mmol, 1.0 equiv) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiourea spot has been consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).
-
Rinse the solids with a small amount of ethanol (2 x 15 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or semi-solid is the cyclic intermediate and can often be used in the next step without further purification.
Stage 2: Oxidative Desulfurization to 1,3-Diethylimidazolidin-2-one
Protocol:
-
Transfer the crude intermediate from Stage 1 into a 500 mL Erlenmeyer flask.
-
Dissolve the crude material in 100 mL of a 1:1 mixture of water and ethanol.
-
Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.
-
Slowly add 30% hydrogen peroxide (11.3 mL, 113 mmol, ~2.2 equiv) dropwise via a dropping funnel. Caution: This addition is exothermic. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Quench any unreacted peroxide by the careful, portion-wise addition of sodium sulfite until a test with peroxide indicator strips is negative.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (1 x 50 mL) to remove any acidic byproducts.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,3-diethylimidazolidin-2-one.
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
-
1,2-Dibromoethane: This reagent is a known carcinogen and is highly toxic. All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes. The reaction with the thiourea intermediate is exothermic and must be controlled by slow addition and external cooling to prevent a runaway reaction.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Handle only in a well-ventilated fume hood.
Conclusion
The synthesis of 1,3-diethylimidazolidin-2-one from 1,3-diethylthiourea is effectively achieved through a reliable two-stage process involving cyclization with 1,2-dibromoethane followed by oxidative desulfurization using hydrogen peroxide. This protocol provides a clear and reproducible pathway for obtaining this valuable heterocyclic scaffold. By understanding the underlying mechanisms and adhering to the detailed experimental procedures, researchers can successfully synthesize this and related imidazolidinones for applications in drug discovery and materials science.
References
- HETEROCYCLES, Vol. 95, No. 2, 2017. (2016). AN ENANTIOSELECTIVE SYNTHESIS OF 2-IMIDAZOLIDINONES THROUGH BIFUNCTIONAL THIOUREA-CATALYZED TANDEM MANNICH/CYCLIZATION OF ISOCYA.
- Electrochemistry Communications. (2025). Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues.
- Journal of the Chemical Society, Chemical Communications. (n.d.). Novel desulphurization of thiourea derivatives by alkaline autoxidation.
- Organic Letters. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues.
- ResearchGate. (2025). Desulfurization of thioureas, benzimidazoline-2-thiones and 1,3-dihydro-1,3-diaryl-2-thioxopyrimidine-4,6(2H,5H)-diones with nickel boride at ambient temperature1.
- MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.
- SpringerLink. (n.d.). Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and comput.
- PMC. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.
- MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
- ijaers. (n.d.). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones.
- Wikipedia. (n.d.). Thiourea.
Sources
Application Notes & Protocols: Antimicrobial Susceptibility Testing of 1,3-Diethyl-2-thioxo-4-imidazolidinone
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents. The 2-thioxoimidazolidin-4-one scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4][5][6] Derivatives of this core structure have demonstrated potential as both antibacterial and antifungal agents, making compounds like 1,3-Diethyl-2-thioxo-4-imidazolidinone promising candidates for further investigation.[1][4][5]
These application notes provide a comprehensive, in-depth guide to the standardized methods for evaluating the in vitro antimicrobial activity of 1,3-Diethyl-2-thioxo-4-imidazolidinone. The protocols herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological rigor and data reproducibility.[7][8][9][10] This document is designed not only to provide step-by-step instructions but also to explain the causality behind experimental choices, empowering researchers to generate reliable and meaningful data in the early-stage evaluation of this novel compound.
Principle of Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[11][12] The MIC is a critical quantitative measure of a compound's potency and is a foundational metric in drug discovery.[13] Two principal, internationally recognized methods for determining the MIC of a novel, water-soluble compound like 1,3-Diethyl-2-thioxo-4-imidazolidinone are Broth Microdilution and Agar Dilution.[14][15][16] For a qualitative assessment of susceptibility, the Disk Diffusion method is also a valuable and widely used technique.[16][17][18]
This guide will detail the protocols for:
-
Broth Microdilution: For quantitative MIC determination.
-
Agar Dilution: A reference method for quantitative MIC determination.[19][20]
-
Disk Diffusion: For qualitative assessment and preliminary screening.
The choice of method may depend on throughput requirements, the specific microorganisms being tested, and the stage of the drug development process. Broth microdilution is often favored for its efficiency in testing multiple compounds, while agar dilution is considered a gold standard for its accuracy.[19][21]
PART 1: Quantitative Analysis - Minimum Inhibitory Concentration (MIC) Determination
Method 1: Broth Microdilution Protocol
The broth microdilution method is a highly standardized and efficient technique for determining the MIC of a compound.[13] It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.[12][22]
-
Standardized Inoculum: The final inoculum concentration (typically 5 x 10⁵ CFU/mL) is critical. A lower concentration might overestimate the compound's efficacy, while a higher one could underestimate it. This standardization, achieved by adjusting the turbidity to a 0.5 McFarland standard, ensures that results are comparable across different experiments and laboratories.[23][24]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for testing most non-fastidious aerobic bacteria.[22] The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are tightly controlled as they can significantly affect the activity of certain classes of antibiotics and, potentially, novel compounds.
-
Serial Two-Fold Dilutions: This geometric progression allows for a precise determination of the MIC value across a broad concentration range.
-
Controls: The inclusion of sterility (no bacteria) and growth (no compound) controls in every plate is essential to validate the experiment. The sterility control confirms that the medium and plate are not contaminated, while the growth control ensures that the test organism is viable and capable of growth under the incubation conditions.[13]
Caption: Workflow for the Broth Microdilution Method.
-
Preparation of 1,3-Diethyl-2-thioxo-4-imidazolidinone Stock Solution:
-
Accurately weigh the required amount of the compound.
-
Dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The final concentration of DMSO in the assay wells should not exceed 1%, as it can affect bacterial growth.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).[17] This can be done visually or with a spectrophotometer.
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation and Inoculation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate, leaving the last two wells for controls.
-
The penultimate well serves as the growth control (no compound), and the final well serves as the sterility control (no compound, no inoculum).
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria.[13] Incubation times may need to be adjusted for slow-growing organisms.
-
-
Reading and Interpreting Results:
-
The MIC is read as the lowest concentration of 1,3-Diethyl-2-thioxo-4-imidazolidinone that completely inhibits visible growth of the organism.[12][13] Growth appears as turbidity or a pellet at the bottom of the well.
-
The growth control well must show distinct turbidity, and the sterility control well must remain clear for the test to be valid.[13]
-
Method 2: Agar Dilution Protocol
Agar dilution is considered a reference or "gold standard" method for MIC determination.[19][20] It involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension onto the agar surface.
Caption: Workflow for the Agar Dilution Method.
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of 1,3-Diethyl-2-thioxo-4-imidazolidinone in a suitable solvent at 10 times the final desired concentrations.
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and cool it in a water bath to 45-50°C.[17]
-
For each concentration, add 2 mL of the compound dilution to 18 mL of the molten MHA, mix thoroughly, and pour into a sterile petri dish.[23][25] This 1-in-10 dilution yields the final test concentration.
-
Also prepare a growth control plate containing no compound.
-
Allow the plates to solidify at room temperature.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol. This suspension (approx. 1 x 10⁸ CFU/mL) is used directly or can be further diluted.
-
-
Inoculation:
-
Using a multipoint replicator or a calibrated loop, spot-inoculate a defined volume (e.g., 1-10 µL) of the standardized inoculum onto the surface of each agar plate. The final inoculum per spot should be approximately 10⁴ CFU.[19]
-
Multiple strains can be tested on the same plate.
-
Allow the inoculated spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the inoculum.[19] A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate should show confluent growth.
-
PART 2: Qualitative Analysis - Disk Diffusion Method
The disk diffusion method (Kirby-Bauer test) is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.[15][17] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the agent in the agar, resulting in a zone of growth inhibition around the disk if the organism is susceptible.[17]
-
Standardized Agar Depth and Inoculum: The diameter of the zone of inhibition is influenced by the rate of diffusion of the compound, which is affected by the agar depth and the density of the bacterial lawn. Adherence to a standard agar depth (e.g., 4 mm) and a confluent lawn of growth from a 0.5 McFarland inoculum is crucial for reproducibility.[24]
-
Disk Potency: The amount of the compound impregnated into the disk must be carefully controlled and standardized. For a novel compound, this may require optimization.
-
"15-15-15 Minute Rule": To ensure reproducibility, EUCAST recommends applying disks within 15 minutes of inoculation and incubating the plates within 15 minutes of disk application. This minimizes the potential for pre-incubation or pre-diffusion, which can alter zone sizes.
-
Preparation of Impregnated Disks:
-
Sterile blank paper disks (6 mm diameter) are required.
-
Prepare a solution of 1,3-Diethyl-2-thioxo-4-imidazolidinone of a known concentration.
-
Apply a precise volume of the solution to each blank disk to achieve the desired potency (e.g., 30 µ g/disk ). This step requires careful calibration. Allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, as previously described.
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Within 15 minutes of inoculation, use sterile forceps to place the prepared disks firmly onto the surface of the agar.
-
Ensure the disks are in even contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
For a novel compound, interpretive criteria (Susceptible, Intermediate, Resistant) do not exist. The results are reported as the measured zone diameter. These data can be correlated with MIC values to establish interpretive criteria later in development.
-
Data Presentation and Quality Control
Effective data management is crucial for comparing antimicrobial efficacy. Results should be recorded in a structured format.
Table 1: Example Data Summary for Minimum Inhibitory Concentration (MIC)
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) | 1,3-Diethyl-2-thioxo-4-imidazolidinone MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 0.125 - 128 | 0.25 | 16 |
| Escherichia coli ATCC 25922 | Negative | 0.125 - 128 | 0.015 | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 0.125 - 128 | 0.5 | >128 |
| Candida albicans ATCC 90028 | N/A | 0.125 - 128 | 0.125 (Fluconazole) | 32 |
Quality Control (QC): To ensure the accuracy and precision of the testing methods, specific reference strains with known susceptibility profiles must be tested in parallel with each batch of experiments.[26] The resulting MIC or zone diameter values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[8][26]
Recommended QC Strains:
-
Staphylococcus aureus ATCC 29213
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
-
Candida albicans ATCC 90028 (for antifungal testing)
References
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Agar dilution - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
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Taylor & Francis eBooks. (n.d.). Agar Dilution Susceptibility Testing. Retrieved February 17, 2026, from [Link]
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YouTube. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. Retrieved February 17, 2026, from [Link]
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Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved February 17, 2026, from [Link]
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Giske, C. G., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy. Retrieved February 17, 2026, from [Link]
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Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved February 17, 2026, from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved February 17, 2026, from [Link]
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World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing Agar dilution method. Retrieved February 17, 2026, from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved February 17, 2026, from [Link]
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NAK Deutschland. (2025, January 9). The EUCAST disk diffusion method for anaerobic bacteria. Retrieved February 17, 2026, from [Link]
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CLSI and EUCAST. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved February 17, 2026, from [Link]
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American Society for Microbiology (ASM) Journals. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Retrieved February 17, 2026, from [Link]
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National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved February 17, 2026, from [Link]
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National Center for Biotechnology Information (NCBI). (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved February 17, 2026, from [Link]
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American Society for Microbiology (ASM) Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved February 17, 2026, from [Link]
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CGSpace. (2022, April 20). EUCAST Disk Diffusion Method (Part 1). Retrieved February 17, 2026, from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved February 17, 2026, from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home. Retrieved February 17, 2026, from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Disk Diffusion and Quality Control. Retrieved February 17, 2026, from [Link]
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U.S. Food & Drug Administration (FDA). (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved February 17, 2026, from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved February 17, 2026, from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved February 17, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved February 17, 2026, from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 17, 2026, from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved February 17, 2026, from [Link]
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ACG Publications. (n.d.). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Retrieved February 17, 2026, from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved February 17, 2026, from [Link]
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ResearchGate. (2025, January 1). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Retrieved February 17, 2026, from [Link]
-
Longdom Publishing. (2022, November 25). Latest Developed Methods for Antimicrobial Susceptibility Testing. Retrieved February 17, 2026, from [Link]
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Semantic Scholar. (n.d.). Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. Retrieved February 17, 2026, from [Link]
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ACG Publications. (2024, December 30). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Retrieved February 17, 2026, from [Link]
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ResearchGate. (2025, August 6). (PDF) Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Retrieved February 17, 2026, from [Link]
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ResearchGate. (2025, August 6). Synthesis and antimicrobial activity of some 2-thioxo-imidazolidin-4-onesa. Retrieved February 17, 2026, from [Link]
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MDPI. (2024, August 25). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Retrieved February 17, 2026, from [Link]
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Catalytic Applications of 1,3-Diethyl-2-thioxo-4-imidazolidinone Complexes: A Guide for Researchers
This technical guide provides an in-depth exploration of the potential catalytic applications of 1,3-diethyl-2-thioxo-4-imidazolidinone and its complexes. While direct catalytic applications of this specific molecule are an emerging area of research, its structural similarity to well-established catalytic scaffolds, namely N-heterocyclic carbene (NHC) precursors and thiohydantoin-based organocatalysts, suggests significant potential. This document outlines detailed protocols and mechanistic insights to guide researchers in leveraging these complexes for novel catalytic transformations.
Introduction: The Versatile Scaffold of 1,3-Diethyl-2-thioxo-4-imidazolidinone
1,3-Diethyl-2-thioxo-4-imidazolidinone belongs to the broader class of 2-thioxo-imidazolidin-4-ones, also known as 2-thiohydantoins. These heterocyclic compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The core structure, featuring a five-membered ring with two nitrogen atoms, a carbonyl group, and a thiocarbonyl group, provides multiple coordination sites for metal ions, leading to the formation of stable complexes.[3]
Beyond their biological significance, the structural attributes of 1,3-disubstituted-2-thioxo-4-imidazolidinones make them intriguing candidates for catalysis. Two primary avenues for their catalytic application are explored in this guide:
-
As precursors to N-Heterocyclic Carbenes (NHCs): The imidazolidinone backbone is a key component of many stable NHC precursors. NHCs are a powerful class of organocatalysts and ligands for transition metals, known for their ability to mediate a wide range of chemical transformations.[4][5]
-
As direct organocatalysts: The related thiohydantoin scaffold has demonstrated catalytic activity in its own right, particularly in asymmetric synthesis.[6]
This guide will provide detailed protocols for leveraging 1,3-diethyl-2-thioxo-4-imidazolidinone complexes in both of these catalytic paradigms.
Application as N-Heterocyclic Carbene (NHC) Precursors
The most promising catalytic application of 1,3-diethyl-2-thioxo-4-imidazolidinone lies in its potential to serve as a precursor for N-heterocyclic carbenes. NHCs are highly versatile organocatalysts that can facilitate a variety of bond-forming reactions.[5] The general strategy involves the conversion of the 2-thioxo-4-imidazolidinone to the corresponding imidazolium salt, which then serves as the direct precursor to the active NHC catalyst upon deprotonation.
Synthesis of the Imidazolium Salt (NHC Precursor)
The conversion of a 2-thioxo-4-imidazolidinone to an imidazolium salt is a critical step in unlocking its NHC catalytic potential. This transformation typically involves a two-step process: reduction of the carbonyl and thiocarbonyl groups followed by cyclization and aromatization. While a specific protocol for the 1,3-diethyl derivative is not extensively documented, the following general procedure for related compounds can be adapted.
Protocol 1: Synthesis of 1,3-Diethylimidazolium Salt from 1,3-Diethyl-2-thioxo-4-imidazolidinone
Objective: To synthesize the corresponding imidazolium salt, a stable N-heterocyclic carbene precursor.
Materials:
-
1,3-Diethyl-2-thioxo-4-imidazolidinone
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Dry tetrahydrofuran (THF)
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reduction of the Imidazolidinone:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 1,3-diethyl-2-thioxo-4-imidazolidinone (1 equivalent) in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (a suitable excess, e.g., 2-3 equivalents) in dry THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-diethyl-ethylenediamine derivative. This intermediate is often used in the next step without further purification.
-
-
Cyclization to the Imidazolium Salt:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the crude diamine from the previous step in anhydrous ethyl acetate.
-
Add paraformaldehyde (1.1 equivalents) to the solution.
-
Slowly add chlorotrimethylsilane (TMSCl) (2.2 equivalents) to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The imidazolium salt will precipitate out of the solution.[4]
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the 1,3-diethylimidazolium chloride salt.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the reduction with LiAlH₄, which is highly reactive with water and oxygen.
-
Anhydrous Solvents: Anhydrous solvents are essential to prevent the decomposition of the reducing agent and other moisture-sensitive reagents.
-
Slow Addition of Reagents: Slow addition of the reducing agent and TMSCl helps to control the reaction temperature and prevent unwanted side reactions.
NHC-Catalyzed Benzoin Condensation
Once the imidazolium salt is synthesized, it can be used to generate the NHC in situ for catalytic reactions. The benzoin condensation is a classic example of an NHC-catalyzed reaction.
Protocol 2: In Situ Generation of NHC and Catalysis of Benzoin Condensation
Objective: To perform a benzoin condensation of benzaldehyde using an NHC generated in situ from the 1,3-diethylimidazolium salt.
Materials:
-
1,3-Diethylimidazolium chloride (from Protocol 1)
-
A suitable base (e.g., potassium tert-butoxide, DBU)
-
Anhydrous solvent (e.g., THF, DCM)
-
Benzaldehyde (freshly distilled)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Generation and Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,3-diethylimidazolium chloride (0.1 equivalents) in the anhydrous solvent.
-
Add the base (0.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to generate the NHC.
-
Add freshly distilled benzaldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure benzoin.
-
Causality Behind Experimental Choices:
-
In Situ Generation: Generating the NHC in situ is often preferred as free NHCs can be sensitive to air and moisture.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the imidazolium salt without interfering with the subsequent catalytic cycle.
-
Freshly Distilled Benzaldehyde: Using freshly distilled benzaldehyde is important to remove any benzoic acid impurity, which can inhibit the catalyst.
Mechanistic Insight: The NHC Catalytic Cycle
The catalytic cycle for the benzoin condensation illustrates the unique reactivity of NHCs.
Caption: NHC Catalytic Cycle for Benzoin Condensation.
Application as Thiohydantoin-Type Organocatalysts
Derivatives of 2-thiohydantoin have been shown to act as effective organocatalysts, particularly in asymmetric reactions.[6] This suggests that 1,3-diethyl-2-thioxo-4-imidazolidinone could also exhibit catalytic activity, likely through a similar mechanism involving hydrogen bonding to activate the substrate.
Asymmetric Michael Addition
The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. Thiohydantoin derivatives have been successfully employed as organocatalysts for this transformation.
Protocol 3: Thiohydantoin-Catalyzed Asymmetric Michael Addition
Objective: To catalyze the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene using a thiohydantoin-type catalyst.
Materials:
-
1,3-Diethyl-2-thioxo-4-imidazolidinone (as the potential catalyst)
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Mild base (optional, e.g., triethylamine)
Procedure:
-
Reaction Setup:
-
In a dry reaction vial, dissolve 1,3-diethyl-2-thioxo-4-imidazolidinone (0.1 equivalents) and trans-β-nitrostyrene (1 equivalent) in the anhydrous solvent.
-
Add cyclohexanone (2 equivalents) to the mixture.
-
If required, add a mild base (0.1 equivalents).
-
Stir the reaction at room temperature for 48-72 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the Michael adduct.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
-
Causality Behind Experimental Choices:
-
Catalyst Loading: A typical catalyst loading for organocatalysis is between 5-20 mol%.
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly impact the reaction rate and stereoselectivity.
-
Excess Nucleophile: Using an excess of the nucleophile (cyclohexanone) helps to drive the reaction to completion.
Proposed Mechanism of Organocatalysis
The proposed mechanism for thiohydantoin-catalyzed Michael addition involves the activation of the nitroalkene through hydrogen bonding with the N-H protons of the catalyst.
Caption: Proposed Mechanism for Thiohydantoin-Catalyzed Michael Addition.
Data Summary and Comparison
| Feature | N-Heterocyclic Carbene (NHC) Catalysis | Thiohydantoin-Type Organocatalysis |
| Catalyst Type | Organometallic (if used as ligand) or Organocatalyst | Organocatalyst |
| Active Species | N-Heterocyclic Carbene | Thiohydantoin |
| Catalyst Generation | Requires conversion to imidazolium salt and deprotonation | Used directly |
| Reaction Types | Benzoin condensation, Stetter reaction, acylation, etc. | Michael addition, aldol reaction, etc. |
| Mechanism | Umpolung (polarity reversal) of aldehydes | Hydrogen bonding activation |
| Potential Advantages | High reactivity, broad substrate scope | Milder reaction conditions, potential for high enantioselectivity |
Conclusion and Future Outlook
While the catalytic applications of 1,3-diethyl-2-thioxo-4-imidazolidinone complexes are still in their infancy, the structural analogies to well-established catalytic systems provide a strong foundation for future research. The protocols and mechanistic insights presented in this guide offer a starting point for exploring the potential of these versatile compounds in both NHC-mediated transformations and direct organocatalysis. Further research into the synthesis of novel metal complexes of this ligand and the development of asymmetric catalytic systems will undoubtedly unlock new and exciting opportunities in synthetic chemistry and drug development.
References
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Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. (2015). International Journal of Advanced Research, 3(10), 340-351. [Link]
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A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (n.d.). Bentham Science. [Link]
-
Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4-Methylenedianiline. (2022). ScienceScholar, 4(1), 6425-6433. [Link]
-
Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. (2017). ResearchGate. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
-
Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation Reactions with Imidazolidinones. (n.d.). PMC. [Link]
-
N-Heterocyclic Carbene-Like Catalysis by a Metal–Organic Framework Material. (2012). SciSpace. [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). PMC. [Link]
-
Metal complexes of mixed ligands novel 2- Thioxoimidazolidine-4- one derivative and glycine Synthesis, characterization and. (2021). Eurasian Journal of Physics, Chemistry and Mathematics, 1, 29-39. [Link]
-
Synthesis of thio- and selenohydantoins and complexes based on them with potential anticancer activity. (n.d.). Al-Khazraji Ahmed Suhdee. [Link]
-
Synthetic Routes to N-Heterocyclic Carbene Precursors. (2011). Chemical Reviews, 111(11), 2705-2733. [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). [Link]
-
Catalytic Applications of Transition Metals. (n.d.). MDPI. [Link]
-
Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. (2007). Beilstein Journal of Organic Chemistry, 3, 31. [Link]
-
The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. (2025). ResearchGate. [Link]
-
Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. (2023). Semantic Scholar. [Link]
-
Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with. (2023). Semantic Scholar. [Link]
-
Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. (2021). Egyptian Journal of Chemistry, 64(6), 2825-2832. [Link]
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functionalization of C5 position in 1,3-Diethyl-2-thioxo-4-imidazolidinone
Application Note: Strategic Functionalization of C5 in 1,3-Diethyl-2-thioxo-4-imidazolidinone
Executive Summary
The scaffold 1,3-Diethyl-2-thioxo-4-imidazolidinone (1,3-diethyl-2-thiohydantoin) represents a privileged pharmacophore in drug discovery, particularly for androgen receptor antagonists and antimicrobial agents. The core reactivity of this molecule lies in the C5 methylene group . Flanked by a carbonyl at C4 and a thiourea moiety, the C5 protons possess significant acidity (
This guide details two high-value functionalization protocols:
-
Knoevenagel Condensation: For the synthesis of 5-arylidene derivatives (conjugated systems).
-
Michael Addition: For C5-alkylation via conjugate addition to electron-deficient alkenes.
Mechanistic Principles
The reactivity at C5 is governed by the stability of the resulting enolate. Upon treatment with a base, the C5 proton is removed, generating a carbanion that is resonance-stabilized by the adjacent carbonyl (C4) and the thiocarbonyl (C2) groups.
Critical Consideration: While the sulfur atom is nucleophilic (soft nucleophile), the C5 carbanion (hard/soft hybrid) is the preferred site for reaction with "hard" electrophiles like aldehydes (Knoevenagel) or "soft" electrophiles like Michael acceptors, provided the nitrogen atoms are substituted (as they are in the 1,3-diethyl analog).
Figure 1: Enolate Formation and Reactivity Pathway
Caption: Mechanistic flow of C5 activation. The N1/N3 ethyl groups block competing N-alkylation, funneling reactivity to the C5 carbanion.
Protocol A: Knoevenagel Condensation (Arylation)
This protocol yields 5-arylidene-2-thiohydantoins , widely used to generate focused libraries for structure-activity relationship (SAR) studies.
Materials
-
Substrate: 1,3-Diethyl-2-thioxo-4-imidazolidinone (1.0 equiv)
-
Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) or Sodium Acetate (anhydrous, 2.0 equiv)
-
Solvent: Ethanol (absolute) or Glacial Acetic Acid
-
Equipment: Reflux condenser, magnetic stirrer.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve 1,3-Diethyl-2-thioxo-4-imidazolidinone (5 mmol) in Ethanol (15 mL).
-
Activation: Add the aromatic aldehyde (5.5 mmol).
-
Catalysis: Add Piperidine (3 drops, approx. 0.5 mmol).[1][2]
-
Alternative: For acid-sensitive substrates, use Glacial Acetic Acid (10 mL) with Sodium Acetate (10 mmol) instead of Ethanol/Piperidine.
-
-
Reaction: Heat the mixture to reflux (
for EtOH; for AcOH) for 3–5 hours.-
Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting material spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (50 mL). The product often precipitates as a colored solid (yellow/orange).
-
Filter the precipitate and wash with cold water (
) and cold ethanol ( ).
-
-
Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures.
Representative Data: Aldehyde Scope
| Entry | Aldehyde Substituent (R) | Conditions | Time (h) | Yield (%) | Color |
| 1 | H (Benzaldehyde) | Piperidine/EtOH | 3 | 85 | Yellow |
| 2 | 4-Cl | NaOAc/AcOH | 4 | 92 | Pale Yellow |
| 3 | 4-OMe (Anisaldehyde) | Piperidine/EtOH | 5 | 78 | Orange |
| 4 | 4-NO2 | NaOAc/AcOH | 2 | 88 | Dark Yellow |
| 5 | 2-Furyl | Piperidine/EtOH | 3 | 81 | Brown |
Protocol B: Michael Addition (C5-Alkylation)
Direct alkylation with alkyl halides can lead to S-alkylation byproducts. Michael addition to electron-deficient alkenes is a superior strategy for forming C-C bonds at C5 without S-alkylation interference.
Materials
-
Substrate: 1,3-Diethyl-2-thioxo-4-imidazolidinone (1.0 equiv)
-
Michael Acceptor: Methyl Acrylate or Acrylonitrile (1.2 equiv)
-
Base: Potassium Hydroxide (KOH) or DBU (0.1 equiv)
-
Solvent: DMSO or Ethanol/Water (1:1)
Step-by-Step Procedure
-
Solubilization: Dissolve the thiohydantoin substrate (2 mmol) in DMSO (5 mL).
-
Base Addition: Add KOH (aq. 10%, 0.5 mL) or DBU (0.2 mmol). Stir for 10 minutes at RT to generate the enolate (solution may darken).
-
Addition: Dropwise add Methyl Acrylate (2.4 mmol).
-
Reaction: Stir at room temperature for 6–12 hours.
-
Note: Heating is rarely required and may promote polymerization of the acrylate.
-
-
Quench: Neutralize with dilute HCl (1M) to pH 7.
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine. -
Purification: Dry over
, concentrate, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Quality Control & Characterization
To validate the functionalization at C5, compare the NMR spectra of the product against the starting material.
-
1H NMR (Starting Material): Look for a sharp singlet integrating to 2H around
3.8 – 4.1 ppm . This corresponds to the reactive C5 methylene protons. -
1H NMR (Product - Knoevenagel):
-
Disappearance: The C5 methylene singlet disappears.
-
Appearance: A new singlet (olefinic proton, C=CH-Ar) appears downfield, typically
6.5 – 7.8 ppm .
-
-
13C NMR: The C5 carbon shifts from aliphatic (~30-40 ppm) to olefinic (~110-130 ppm).
Figure 2: Experimental Workflow
Caption: Decision matrix for C5 functionalization. Path A favors conjugation; Path B favors chain extension.
References
-
Elhady, H. A., et al. (2020).[2][3] Synthesis, Reactions, and Applications of 2-Thiohydantoin Derivatives. Acta Poloniae Pharmaceutica.[2][4][5] Retrieved from [Link]
-
Nural, Y., et al. (2014). Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds. ResearchGate. Retrieved from [Link]
-
PubChem. (2025).[6] 2-Thiohydantoin Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Tan, Y., et al. (2022). Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. Asian Journal of Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone
Welcome to the technical support center for the synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone (also known as 1,3-diethyl-2-thiohydantoin). This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this synthesis, ensuring high yield and purity. We will delve into the core protocol, troubleshoot common issues, and answer frequently asked questions, grounding our advice in established chemical principles.
Overview of the Synthesis
The most common and reliable method for synthesizing 1,3-Diethyl-2-thioxo-4-imidazolidinone involves the cyclocondensation of N,N'-diethylthiourea with an α-halo acetylating agent, typically ethyl chloroacetate. The reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization to form the five-membered thiohydantoin ring. A base is required to facilitate the final ring-closing step.
Reaction Mechanism Workflow
The following diagram illustrates the generally accepted two-step mechanism for this synthesis.
Caption: General reaction mechanism for thiohydantoin synthesis.
Baseline Experimental Protocol
This protocol is a robust starting point for the synthesis. Subsequent sections will address troubleshooting and optimization based on the outcomes of this procedure.
Materials:
-
Anhydrous Sodium Acetate (2.5-3.0 eq)[5]
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N,N'-diethylthiourea in absolute ethanol.
-
Slowly add ethyl chloroacetate to the solution.
-
Heat the mixture to reflux for 3-4 hours. During this phase, the intermediate hydrochloride salt of the S-alkylated thiourea may precipitate.[4]
-
After the initial reflux, add anhydrous sodium acetate to the mixture.
-
Continue to reflux for an additional 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring to precipitate the crude product.[5]
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1,3-Diethyl-2-thioxo-4-imidazolidinone.[6]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low (< 60%). What are the primary causes and how can I fix this?
A1: Low yields can stem from several factors, from incomplete reactions to side-product formation.
-
Cause 1: Incomplete Cyclization: The final ring-closing step is often the rate-limiting step. Insufficient heating time or a base that is too weak can lead to an incomplete reaction.
-
Solution: Ensure the second reflux step (after adding sodium acetate) is carried out for at least 8 hours. If the reaction still stalls, consider using a stronger, non-nucleophilic base like triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA), although this may require solvent adjustments (e.g., to THF or DMF).[7][8]
-
-
Cause 2: Hydrolysis of Reactant/Product: Ethyl chloroacetate is susceptible to hydrolysis, especially if there is water in the reaction medium or if the base is too strong and nucleophilic (e.g., NaOH).[4] The product itself can also undergo hydrolysis under prolonged exposure to strong bases.
-
Cause 3: Uneven Heating: Localized "hot spots" in the reaction flask can cause decomposition of the starting materials or the final product, leading to lower yields and impurity formation.[9][10][11]
-
Solution: Use an oil bath for uniform heating instead of a heating mantle.[10] Ensure efficient stirring throughout the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Q2: My final product is discolored (yellow or brown) even after recrystallization. What causes this?
A2: Discoloration is typically due to impurities formed from side reactions or degradation.
-
Cause: The presence of dissolved oxygen in the reaction or workup solvents can lead to oxidative side products, which are often colored.[4] Additionally, prolonged heating can cause slight decomposition.
-
Solution: For the workup and recrystallization steps, use freshly boiled water to expel dissolved oxygen.[4] Avoid unnecessarily long reflux times; monitor the reaction by TLC and stop heating once the starting material is consumed.
Q3: The reaction seems to produce a sticky oil or fails to crystallize during workup. What should I do?
A3: This phenomenon, known as "oiling out," occurs when the crude product separates as a supercooled liquid instead of a crystalline solid.[6]
-
Cause 1: The concentration of impurities is too high, inhibiting crystal lattice formation.
-
Solution 1: Try to purify the oil using column chromatography before attempting recrystallization. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.
-
Cause 2: The solution is supersaturated.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[6] Sometimes, further cooling in an ice bath can promote solidification.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction?
A: The choice of base is a balance between reactivity and minimizing side reactions.
| Base | Solvent | Pros | Cons |
| Sodium Acetate | Ethanol | Mild, low cost, minimizes hydrolysis.[4][5] | May require longer reaction times. |
| Triethylamine (Et3N) | DMF, THF | Stronger, can accelerate cyclization. | More volatile, requires anhydrous conditions.[7] |
| Potassium Carbonate | DMF, Acetone | Effective, commonly used for N-alkylations.[8] | Can be heterogeneous, requiring vigorous stirring. |
| Sodium Hydride (NaH) | THF, DMF | Very strong base, drives reaction to completion. | Highly reactive, requires strict inert atmosphere.[8] |
For routine synthesis, anhydrous sodium acetate in ethanol provides a good balance of yield and operational simplicity.[5]
Q: Can I use chloroacetic acid instead of ethyl chloroacetate?
A: Yes, it is possible to use chloroacetic acid. The reaction would first form an intermediate which then cyclizes. However, using the acid directly can introduce complications, such as competing salt formation with the thiourea and potentially requiring different reaction conditions to drive the condensation and subsequent cyclization. Using ethyl chloroacetate is generally a more straightforward and higher-yielding approach.[4]
Q: How critical are anhydrous conditions?
A: They are highly recommended. Water can react with ethyl chloroacetate, reducing the amount available for the reaction and forming chloroacetic acid, which can complicate the reaction profile. While the reaction may tolerate trace amounts of water, using anhydrous solvents and reagents will lead to cleaner reactions and more consistent, higher yields.
References
-
Khajavi, M. S., & Nikpour, F. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(4), 257-269. Available at: [Link]
-
Organic Syntheses. (n.d.). Pseudothiohydantoin. Coll. Vol. 2, p.512 (1943); Vol. 18, p.70 (1938). Available at: [Link]
-
Javed, S. A., et al. (2015). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(8), 1228-1234. Available at: [Link]
-
Leclercq, L., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(19), 3347-3352. Available at: [Link]
-
Al-Majedy, Y. K., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. ChemistrySelect, 6(32), 8261-8285. Available at: [Link]
-
Khajavi, M. S., & Nikpour, F. (2006). A Simple Synthesis of 2-Thiohydantoins. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2015). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. International Journal of Advanced Research, 3(10), 340-351. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2015). Convenient Synthesis Of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones As Potential Anti-tumor Agents. International Journal of Advanced Research. Available at: [Link]
-
Shcherbakov, S. V., et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Chemistry – An Asian Journal, 14(10), 1736-1745. Available at: [Link]
-
Al-Khafaji, Z. H. H., & Al-Masoudi, N. A. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. ResearchGate. Available at: [Link]
-
Ramachandran, R., et al. (2016). Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. International Journal of ChemTech Research, 9(5), 1-7. Available at: [Link]
-
Elhady, H. A., et al. (2019). Synthesis, Reactions, and Applications of 2-Thiohydantoin Derivatives. Acta Poloniae Pharmaceutica, 76(6), 971-986. Available at: [Link]
-
Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 340-349. Available at: [Link]
-
Al-Ostath, R. A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6289. Available at: [Link]
-
Kjær, A., & Gmelin, R. (1957). Intramolecular cyclizations of thioureas derived from sulphoraphene, a case of asymmetrically induced additions to vinylic sulphoxides. Acta Chemica Scandinavica, 11, 906-907. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of a diarylthiohydantoin compound. EP3372584B9.
-
Estrada-Soto, S., et al. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 23(11), 2737. Available at: [Link]
-
ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. N,N'-DIETHYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP3372584B9 - Process for the preparation of a diarylthiohydantoin compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Knoevenagel Condensation of 1,3-Diethyl-2-thiohydantoin
Status: Operational Ticket ID: KNC-13DET-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Scaffold Analysis
Welcome to the technical support portal. You are likely working with 1,3-diethyl-2-thiohydantoin to synthesize 5-arylidene derivatives, common scaffolds in the development of androgen receptor antagonists (e.g., Enzalutamide analogs), antimicrobials, and anticonvulsants.
Chemist-to-Chemist Insight:
Unlike unsubstituted thiohydantoins, your substrate is
-
No Tautomerization: The N1 and N3 positions are blocked by ethyl groups. The ring cannot tautomerize to a thiol/enol form. This locks the reactivity exclusively to the C5-methylene position.
-
Lipophilicity: The diethyl substitution significantly increases solubility in organic solvents (DCM, Toluene) compared to the parent thiohydantoin, but decreases water solubility.
The Knoevenagel condensation here is driven by the acidity of the C5 protons (
Reaction Mechanism & Pathway Visualization[1]
Understanding the reversibility of this reaction is key to troubleshooting. The dehydration step is often the bottleneck.
Figure 1: Mechanistic pathway highlighting the critical dehydration step. Note that the presence of water can trigger a retro-Knoevenagel reaction, reverting the product to starting materials.
Standardized Protocols
Do not rely on generic Knoevenagel conditions. Use these optimized methods for
Method A: Classical Buffer (Robust & Scalable)
Best for: Non-acid-sensitive aldehydes, large-scale synthesis.
-
Stoichiometry: 1.0 eq 1,3-diethyl-2-thiohydantoin + 1.1 eq Aromatic Aldehyde.
-
Solvent: Glacial Acetic Acid (
). -
Catalyst: Fused Sodium Acetate (3.0 eq).
-
Procedure:
-
Combine reagents in a round-bottom flask.
-
Reflux at
for 4–8 hours. -
Critical Step: Upon completion (TLC), pour the hot reaction mixture into ice-cold water . The product should precipitate immediately.
-
-
Purification: Filter and wash with water to remove acetic acid. Recrystallize from Ethanol/Water (9:1).
Method B: Base-Catalyzed (Mild Conditions)
Best for: Acid-sensitive aldehydes (e.g., thiophene-carboxaldehydes, furfurals).
-
Stoichiometry: 1.0 eq Thiohydantoin + 1.0 eq Aldehyde.
-
Solvent: Ethanol (Absolute).
-
Catalyst: Piperidine (0.1 eq) or Pyrrolidine (0.1 eq).
-
Procedure:
-
Reflux at
for 2–6 hours. -
If the product does not precipitate on cooling, concentrate the ethanol to 20% volume and chill.
-
Method C: Microwave-Assisted (High Throughput)
Best for: Library generation, sterically hindered aldehydes.
-
Solvent: Ethanol (minimal volume) or Solvent-Free (neat).
-
Catalyst: 1 drop of Piperidine.
-
Settings: 300W,
, 5–15 minutes. -
Note: Requires a dedicated microwave reactor (e.g., CEM/Biotage). Domestic microwaves create hot spots that decompose the thio-group.
Troubleshooting Matrix
Use this logic flow to diagnose low yields or failed reactions.
Figure 2: Decision tree for diagnosing experimental failures.
Comparative Data: Catalyst Efficiency
The following data summarizes typical yields for 1,3-diethyl-2-thiohydantoin condensation with p-chlorobenzaldehyde.
| Catalyst System | Solvent | Temp ( | Time (h) | Yield (%) | Notes |
| NaOAc (Fused) | Acetic Acid | 118 | 4 | 88% | Standard, high purity. |
| Piperidine | Ethanol | 78 | 6 | 72% | Milder, but equilibrium limited. |
| Piperidine | Ethanol (MW) | 110 | 0.2 | 92% | Fastest, requires equipment. |
| Ionic Liquid | [bmim] | 100 | 2 | 85% | Green, recyclable solvent. |
| None | Water | 100 | 12 | <30% | Poor solubility of diethyl scaffold. |
Frequently Asked Questions (FAQ)
Q: My product is an oil that won't crystallize. What happened? A: This is common with the 1,3-diethyl scaffold due to its increased lipophilicity compared to unsubstituted thiohydantoins.
-
Fix: Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until turbidity appears (cloud point). Re-heat to clear, then let it sit undisturbed at
overnight. Scratching the glass with a spatula can induce nucleation.
Q: Can I use a stronger base like NaH or LDA?
A: Avoid this. While they will deprotonate C5 effectively, they can cause polymerization of the aldehyde or attack the thiocarbonyl group. Weak amine bases or acetate buffers are sufficient (
Q: Why is the color of my product turning dark red/brown? A: Thiohydantoins are susceptible to oxidative desulfurization or dimerization at the sulfur atom if exposed to air at high temperatures for too long.
-
Fix: Ensure your reaction is under an inert atmosphere (Nitrogen/Argon) if refluxing for >4 hours.
Q: Which isomer is formed? A: The Z-isomer is thermodynamically favored due to steric repulsion between the carbonyl oxygen (C4) and the aryl ring in the E-isomer. The Z-isomer places the aryl ring trans to the carbonyl.
References
-
Microwave-Assisted Synthesis
- Title: Synthesis of 3-Substituted 5-Arylidene-1-methyl-2-thiohydantoins under Microwave Irradi
- Source: Semantic Scholar / ResearchG
-
URL:
-
General Thiohydantoin Protocols
- Title: Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction (Includes base-c
- Source: PMC / NIH.
-
URL:
-
Mechanism & Troubleshooting
- Title: Troubleshooting Knoevenagel condens
- Source: BenchChem Technical Guides.
-
URL:
-
Ionic Liquid Methods
- Title: Ionic liquid promoted Knoevenagel condens
- Source: Journal of Chemical Research (Contextual citation
-
URL:
Technical Support Center: Resolving Solubility Issues of 1,3-Diethyl-2-thioxo-4-imidazolidinone in Aqueous Media
Welcome to the technical support center for 1,3-Diethyl-2-thioxo-4-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. We will explore the underlying causes of poor aqueous solubility and provide validated protocols to overcome these issues, ensuring the reliability and reproducibility of your results.
Understanding the Challenge: Physicochemical Properties
1,3-Diethyl-2-thioxo-4-imidazolidinone, a member of the thioxoimidazolidinone class of heterocyclic compounds, presents inherent solubility challenges due to its molecular structure. Key physicochemical properties influencing its solubility include:
| Property | Value/Description | Implication for Aqueous Solubility |
| Molecular Formula | C7H10N2O2S[1] | The presence of both polar (carbonyl, thioamide) and non-polar (diethyl) groups results in a molecule with moderate lipophilicity. |
| Molecular Weight | 186.23 g/mol [1] | A relatively low molecular weight, which is generally favorable for solubility. |
| Predicted XLogP3 | 0.8[1] | This value suggests a higher affinity for lipids over water, indicating poor aqueous solubility. |
| Hydrogen Bond Donors/Acceptors | 0 Donors, 2 Acceptors[1] | The absence of hydrogen bond donors limits its ability to form strong interactions with water molecules. |
The combination of these factors leads to the classification of 1,3-Diethyl-2-thioxo-4-imidazolidinone as a poorly water-soluble compound, which can hinder its use in various aqueous-based assays and formulations.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my 1,3-Diethyl-2-thioxo-4-imidazolidinone not dissolving in my aqueous buffer?
A1: The limited aqueous solubility is primarily due to the molecule's lipophilic nature, as indicated by its positive XLogP3 value.[1] The energy required to break the crystal lattice of the solid compound and to disrupt the hydrogen-bonding network of water is not sufficiently compensated by the interactions between the compound and water molecules.
Q2: I've managed to dissolve the compound with heating, but it precipitates upon cooling. Why?
A2: This phenomenon, known as supersaturation, occurs because the solubility of many compounds, including this one, increases with temperature. Upon cooling, the solution becomes supersaturated, and the excess solute crashes out of the solution as it returns to a lower, more stable energy state.
Q3: Can I use DMSO to prepare a stock solution? What are the potential issues?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating a concentrated stock solution of poorly soluble compounds. However, when diluting this stock into an aqueous medium, the compound may precipitate if its final concentration exceeds its aqueous solubility limit. This is a common issue known as "solvent-shifting" precipitation. It is crucial to ensure the final concentration of DMSO in your working solution is low enough to be compatible with your experimental system (typically <0.5-1%).
Troubleshooting Guides: Question & Answer Format
Here, we provide detailed, step-by-step solutions to specific solubility problems you may encounter.
Issue 1: Inconsistent or low solubility in aqueous buffers for biological assays.
Question: How can I achieve a stable and reproducible concentration of 1,3-Diethyl-2-thioxo-4-imidazolidinone in my cell culture media or assay buffer?
Answer: The recommended approach is to use a co-solvent system to prepare a high-concentration stock solution, which is then serially diluted into the final aqueous medium. [4][5][6] This method enhances the solubility by reducing the polarity of the solvent system.[]
Caption: Decision workflow for using a co-solvent to prepare aqueous solutions.
-
Select a Co-solvent: Choose a water-miscible organic solvent with low toxicity for your experimental system.[5] Common choices include:
-
Prepare the Stock Solution:
-
Accurately weigh a small amount of 1,3-Diethyl-2-thioxo-4-imidazolidinone.
-
Add the selected co-solvent dropwise while vortexing until the compound is fully dissolved. Aim for a high but manageable concentration (e.g., 10-50 mM). Gentle warming (to 37°C) may be employed to facilitate dissolution.
-
-
Determine the Maximum Aqueous Solubility with Co-solvent:
-
Prepare a series of dilutions of your stock solution into your final aqueous buffer (e.g., PBS, cell culture media).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) immediately after preparation and after a relevant incubation period (e.g., 2 hours at room temperature or 37°C).
-
The highest concentration that remains clear is your working maximum solubility under these conditions.
-
-
Experimental Use:
-
Always prepare fresh dilutions from the stock solution for each experiment.
-
Ensure the final concentration of the co-solvent in your assay is below the tolerance level of your system.
-
| Co-solvent | Typical Starting Stock Concentration | Advantages | Considerations |
| DMSO | 10-100 mM | High solubilizing power for many organic compounds. | Can be toxic to some cell lines at concentrations >1%. May interfere with some enzymatic assays. |
| Ethanol | 10-50 mM | Readily available, less toxic than DMSO for many applications. | Can have biological effects at higher concentrations. |
| Propylene Glycol | 5-20 mM | Generally considered safe and is used in pharmaceutical formulations.[5] | More viscous than DMSO or ethanol. |
| PEG 300/400 | 5-20 mM | Low toxicity and commonly used in drug delivery systems.[5] | Can be viscous and may affect protein stability in some cases. |
Issue 2: The required concentration for my experiment is higher than what can be achieved with simple co-solvents.
Question: What advanced methods can I use to further enhance the aqueous solubility of 1,3-Diethyl-2-thioxo-4-imidazolidinone?
Answer: When co-solvents are insufficient, you can explore pH modification or the use of solubilizing excipients like surfactants or cyclodextrins.[8][9]
The structure of 1,3-Diethyl-2-thioxo-4-imidazolidinone contains an imidazolidinone ring which may have a weakly acidic proton. By adjusting the pH of the aqueous medium, you can potentially ionize the molecule, which generally increases aqueous solubility.[10][11]
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to pH 9.0).
-
Add an excess amount of 1,3-Diethyl-2-thioxo-4-imidazolidinone to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.[12]
-
Separate the undissolved solid from the supernatant by centrifugation and/or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).[13]
-
Plot the solubility as a function of pH to identify the pH at which solubility is maximized.
Note: The stability of the compound at different pH values should also be assessed, as extreme pH can cause degradation.
Excipients can enhance solubility through various mechanisms, such as forming micelles or inclusion complexes.[9][14][15]
Caption: A systematic workflow for screening solubilizing excipients.
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS) | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[14][15] |
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes where the lipophilic compound is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior interacts with water.[8][9] |
Experimental Validation: Measuring Solubility
Accurate determination of solubility is crucial for validating any enhancement strategy. The "shake-flask" method is a widely accepted technique for measuring thermodynamic equilibrium solubility.[12]
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of 1,3-Diethyl-2-thioxo-4-imidazolidinone to your chosen aqueous medium (buffer, co-solvent mixture, or excipient formulation) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for 24 to 72 hours to ensure equilibrium is reached.[12]
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant. For added accuracy, filter the supernatant through a 0.22 µm syringe filter that has been pre-conditioned to minimize adsorption losses.[12]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[12]
Concluding Remarks
Resolving the solubility issues of 1,3-Diethyl-2-thioxo-4-imidazolidinone in aqueous media requires a systematic and informed approach. By understanding the physicochemical properties of the compound and methodically applying strategies such as co-solvency, pH adjustment, and the use of solubilizing excipients, researchers can achieve the necessary concentrations for their experiments. Always validate your chosen method by accurately measuring the resulting solubility and ensuring compatibility with your downstream applications.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
-
Wikipedia. (2024). Cosolvent. Retrieved February 17, 2026, from [Link]
- AAPS. (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enchantment Of Poorly Soluble Drug.
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Retrieved February 17, 2026, from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved February 17, 2026, from [Link]
-
MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved February 17, 2026, from [Link]
-
Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved February 17, 2026, from [Link]
- Chemistry Point. (n.d.). Solubilization by changing the pH of the system, often referred to as salt formation, involves altering the pH of a solution to enhance the solubility of a compound.
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved February 17, 2026, from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Diethyl-2-thioxo-imidazolidine-4,5-dione. Retrieved February 17, 2026, from [Link]
-
American Chemical Society. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved February 17, 2026, from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved February 17, 2026, from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 17, 2026, from [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved February 17, 2026, from [Link]
-
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved February 17, 2026, from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved February 17, 2026, from [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved February 17, 2026, from [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved February 17, 2026, from [Link]
-
Chemos GmbH & Co.KG. (2018, November 5). Safety data sheet. Retrieved February 17, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 17, 2026, from [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved February 17, 2026, from [Link]
-
ScienceDirect. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved February 17, 2026, from [Link]
-
MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Retrieved February 17, 2026, from [Link]
-
Pyxis. (2026, February 9). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. Retrieved February 17, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 17, 2026, from [Link]
-
PubChemLite. (n.d.). 1,3-diethyl-2-thioxo-imidazolidine-4,5-dione. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2022, August 5). how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration?. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. Retrieved February 17, 2026, from [Link]
-
Advanced Journal of Chemistry, Section A. (2024, June 6). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved February 17, 2026, from [Link]
-
International Journal of Advanced Research. (2015, October 31). Convenient Synthesis Of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones As Potential Anti-tumor Agents. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2017, November 9). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. Retrieved February 17, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Retrieved February 17, 2026, from [Link]
Sources
- 1. 1,3-Diethyl-2-thioxo-imidazolidine-4,5-dione | C7H10N2O2S | CID 475798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. repo.upertis.ac.id [repo.upertis.ac.id]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. wisdomlib.org [wisdomlib.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. longdom.org [longdom.org]
- 10. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. raytor.com [raytor.com]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
purification of 1,3-Diethyl-2-thioxo-4-imidazolidinone from reaction byproducts
Welcome to the Heterocycle Purification Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist.[1] I have reviewed your request regarding the purification of 1,3-Diethyl-2-thioxo-4-imidazolidinone (commonly referred to as 1,3-Diethyl-2-thiohydantoin ).
This scaffold is notoriously tricky. The ethyl groups increase lipophilicity, often leading to "oiling out" during crystallization, while the thione (
Below is your custom troubleshooting architecture. I have moved away from generic advice to focus on the specific physicochemical behavior of N,N-dialkyl thiohydantoins.
Module 1: Diagnostic Triage
Status: Active Objective: Determine the correct purification pathway based on your crude material's physical state.[1]
Do not default to column chromatography immediately.[1] For thiohydantoins, recrystallization is often superior for removing homologous impurities (like unreacted thioureas) that streak on silica.[1]
Figure 1: Decision matrix for selecting the optimal purification workflow based on crude physical properties.
Module 2: The "Gold Standard" – Recrystallization
Target Impurities: Unreacted 1,3-diethylthiourea, elemental sulfur, trace salts.[1]
The 1,3-diethyl substitution pattern disrupts crystal packing compared to phenyl analogs, making this compound prone to oiling out .[1] The protocol below uses a solvent-pair technique to force ordered lattice formation over amorphous precipitation.
Solvent Selection Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (Abs) | 100% | High | Best first attempt.[1] Solubilizes thione well hot; poor solubility cold.[1] |
| EtOH / Water | 80:20 | Medium | Use if 100% EtOH yields no crystals.[1] Risk:[1][2][3][4][5] Water forces oiling out if added too fast.[1] |
| Toluene | 100% | Specialized | Use ONLY if elemental sulfur is a major contaminant (Sulfur is soluble in hot toluene).[1] |
| Hexane / EtOAc | Variable | Low | Not recommended for crystallization; best for chromatography.[1] |
Step-by-Step Protocol (Anti-Oiling Technique)
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute ethanol dropwise while heating at 60°C (water bath) until just dissolved.[1]
-
Hot Filtration: If the solution is cloudy (salts) or has black specks (polymer), filter rapidly through a pre-warmed glass frit or a plug of glass wool.[1]
-
The "Cloud Point":
-
Controlled Cooling:
-
Harvest: Once room temp is reached, move to
fridge. Filter crystals and wash with cold 50% EtOH/Water.[1]
Module 3: Troubleshooting "The Oil"
Issue: "My product came out as a sticky oil at the bottom of the flask."
This is the most common ticket we receive for diethyl-substituted heterocycles.[1] It happens because the melting point is depressed by impurities, dropping it below the solvent's boiling point.[1]
Corrective Workflow:
-
Re-dissolve: Add a small amount of warm Ethanol to redissolve the oil.[1][6]
-
Seed: If you have any pure crystals from a previous batch, add a microscopic amount now.
-
Scratch: Use a glass rod to vigorously scratch the inner wall of the flask at the air/liquid interface.[1] This creates nucleation sites (micro-glass shards) that encourage crystallization.[1]
-
Trituration (The Rescue):
Module 4: Chromatographic Purification
When to use: If the crude is a dark tar or if recrystallization failed.[1]
Stationary Phase: Silica Gel 60 (
The "Streaking" Problem
Thiohydantoins are weak acids (
The Fix:
-
TLC Check: Run a TLC in 3:1 Hexane:EtOAc.
-
Product
is typically . -
Thiourea impurity
is typically (stays near baseline).[1]
-
-
Gradient Elution:
Module 5: Chemical Decontamination (The Copper Wash)
Issue: Persistent contamination with 1,3-diethylthiourea.
If your NMR shows "ghost" ethyl peaks that don't integrate correctly, you likely have unreacted thiourea.[1] It co-crystallizes easily with the product.[1]
Protocol:
-
Dissolve crude in Dichloromethane (DCM) .
-
Wash the organic layer with 10% Aqueous Copper(II) Sulfate (
) .[1][7] -
Observation: The aqueous layer will turn from blue to a dark purple/green complex if thioureas or amines are present.[1]
-
Repeat until the aqueous layer remains light blue.
-
Wash with water, dry over
, and evaporate.[1]
FAQs
Q: My product is bright yellow. Is this normal?
-
A: Pure thiohydantoins are often off-white to pale yellow.[1] A bright neon yellow usually indicates elemental sulfur (from
or decomposition) or oxidation products.[1] If the melting point is sharp, the pale yellow color is acceptable.[1] If it is dull/brownish, recrystallize.[1]
Q: Can I use UV to detect the product?
-
A: Yes. The thiohydantoin ring has a strong UV chromophore (
nm) due to the conjugation.[1] It visualizes strongly under UV254 on TLC plates.[1]
Q: How do I store it?
-
A: Store at
under Argon/Nitrogen. The thione group is sensitive to photo-oxidation.[1] Long-term exposure to air and light converts it to the corresponding hydantoin (urea), which is pharmacologically inactive in many screens.[1]
References
-
Edward, J. T. (1966).[1] The Chemistry of Organic Sulfur Compounds. Vol 2. Pergamon Press.[1] (Authoritative text on the reactivity and stability of thiohydantoins).
-
Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] Link (Foundational review covering the synthesis and physical properties of the hydantoin/thiohydantoin scaffold).[1]
-
Khirallah, S. M., et al. (2022).[1] "Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues..." Molecules, 27(19), 6271.[1] Link (Recent protocol demonstrating ethanol recrystallization for 1,3-disubstituted thiohydantoins).[1]
-
Pangborn, A. B., et al. (1996).[1] "Safe and Convenient Procedure for Solvent Purification."[1] Organometallics, 15(5), 1518–1520.[1] Link (Standard for solvent drying techniques referenced in the oiling-out section).[1]
Sources
- 1. echemi.com [echemi.com]
- 2. 1,3-ジエチル-2-チオバルビツル酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
optimizing reaction temperature for N-alkylation of 2-thiohydantoin
Technical Support Center: N-Alkylation of 2-Thiohydantoin
Ticket ID: #TH-ALK-OPT-001 Subject: Optimizing Reaction Temperature & Regioselectivity (N vs. S) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Regioselectivity Challenge
The N-alkylation of 2-thiohydantoin is a classic example of a regioselectivity conflict governed by the Hard and Soft Acids and Bases (HSAB) theory.
-
The Conflict: The 2-thiohydantoin scaffold possesses three nucleophilic sites: N1, N3, and the exocyclic Sulfur (S2).
-
The Nucleophiles:
-
Sulfur (S2): A "soft" nucleophile.[1] High polarizability, lower activation energy. Favored under neutral conditions, weak bases, or low temperatures (Kinetic Control).
-
Nitrogen (N3): A "hard" nucleophile (pKa ~11-12). Favored by hard bases, polar aprotic solvents, and higher temperatures (Thermodynamic Control).
-
-
The Goal: To achieve selective N-alkylation (usually at N3) while suppressing S-alkylation and avoiding over-alkylation (N1,N3-dialkylation).
Mechanism & Thermodynamics (Visualized)
The following diagram illustrates the divergent pathways determined by your reaction temperature and base selection.
Figure 1: Reaction pathways showing the competition between Kinetic (S-alkylation) and Thermodynamic (N-alkylation) control.
Optimized Experimental Protocol
This protocol is designed to maximize N3-selectivity by leveraging the "Hard" nature of the nitrogen anion.
Reagents:
-
Substrate: 5,5-Disubstituted-2-thiohydantoin (to prevent C5 alkylation).
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone. Note: DMF is superior for N-alkylation due to high dielectric constant.
-
Electrophile: Alkyl Halide (
).
Step-by-Step Workflow:
-
Activation (Deprotonation):
-
Dissolve 2-thiohydantoin (1.0 equiv) in anhydrous DMF.
-
Add Base (
, 2.0 equiv). -
Critical Temp: Stir at RT (25°C) for 30 mins. Do not heat yet. This allows formation of the salt without promoting premature kinetic S-attack.
-
-
Addition:
-
Add Alkyl Halide (1.1 equiv) dropwise.
-
-
The "Thermodynamic Push" (Reaction Phase):
-
Temperature: Heat the mixture to 55–60°C .
-
Time: 2–4 hours.
-
Why? This temperature provides sufficient energy to overcome the higher activation barrier of N-alkylation. Room temperature often results in mixtures of S- and N-isomers.
-
-
Quench & Isolation:
-
Pour mixture into ice-cold water.
-
Precipitate is filtered or extracted with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol is often sufficient to remove trace S-alkyl impurities (which are more soluble).
-
Comparative Data: Temperature vs. Selectivity
The following table summarizes typical outcomes based on reaction temperature (Data synthesized from general reactivity profiles of thiohydantoins [1][2]).
| Temperature | Primary Product | Yield (Approx) | Risk Factor |
| 0°C – 20°C | S-Alkyl (Kinetic) | 40-60% | High S-alkylation impurity; incomplete reaction. |
| 25°C (RT) | Mixture (N3 + S) | Variable | Difficult separation of isomers. |
| 50°C – 65°C | N3-Alkyl (Target) | 75-90% | Optimal window. Thermodynamic control dominates. |
| > 80°C | N1,N3-Dialkyl | Mixed | Over-alkylation; polymerization; hydrolysis of thiocarbonyl. |
Troubleshooting Guide (FAQ)
Q1: I am consistently isolating the S-alkylated product (confirmed by NMR). How do I fix this?
-
Diagnosis: You are likely operating under Kinetic Control .
-
Solution:
-
Increase Temperature: Raise reaction temp to 60°C.
-
Change Solvent: Switch from Ethanol/Methanol (protic) to DMF (polar aprotic). Protic solvents solvate the "hard" nitrogen anion, making it less nucleophilic, effectively leaving the "soft" sulfur free to react.
-
Check Electrophile: "Soft" electrophiles (like alkyl iodides) may favor S-alkylation slightly more than alkyl bromides/chlorides.
-
Q2: How do I distinguish N-alkyl vs. S-alkyl products using NMR?
-
S-Alkyl:
-
NMR: The thiocarbonyl (
) peak at ~180 ppm disappears .[2] -
NMR: New peaks for
appear (typically 2.5–3.5 ppm).
-
NMR: The thiocarbonyl (
-
N-Alkyl:
-
NMR: The thiocarbonyl (
) peak is retained (shifted slightly upfield to ~175 ppm). -
NMR:
protons appear further downfield ( 3.5–4.5 ppm) due to the electronegativity of Nitrogen.
-
NMR: The thiocarbonyl (
Q3: I see N1,N3-dialkylation. Is the temperature too high?
-
Diagnosis: Yes, or the stoichiometry is off.
-
Solution:
-
Strictly control temperature at 50–55°C .
-
Reduce Alkyl Halide equivalents to 1.0–1.05 .
-
N3 is more acidic (
~11) than N1. Under controlled conditions, N3 reacts first. If you heat >80°C, the less acidic N1 will also deprotonate and react.
-
References
-
Imanzadeh, G., Aliabadi, A., & Zamanloo, M. (2012). Organic-salt-mediated highly regioselective N3-alkylation of 2-thiophenytoin via Michael reaction under solvent-free conditions.[3] Green Chemistry Letters and Reviews, 5(4), 579-585. Link
-
Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Imidazoles and Thiohydantoins. Molecules, 20(1), 1357-1376. Link
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases.[1] Journal of the American Chemical Society, 85(22), 3533–3539. Link
-
BenchChem Technical Support.[1] (2025).[1][2][3][4] Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives. Link
Sources
Technical Support Center: Purification of 1,3-Diethyl-2-thiohydantoin
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 1,3-Diethyl-2-thiohydantoin and encounter challenges in removing unreacted thiourea. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the purity of your final product.
Introduction: The Challenge of Thiourea Removal
In the synthesis of 1,3-Diethyl-2-thiohydantoin, a common challenge is the removal of unreacted thiourea from the final product. Thiourea, a highly polar and water-soluble starting material, can co-precipitate or be entrapped within the product matrix, leading to impurities that can affect downstream applications and analytical results. This guide will walk you through effective strategies to isolate pure 1,3-Diethyl-2-thiohydantoin.
Troubleshooting & FAQs
Q1: My final 1,3-Diethyl-2-thiohydantoin product is showing a persistent impurity. How can I confirm if it's unreacted thiourea?
A1: The first step in troubleshooting is to confirm the identity of the impurity. Thin-Layer Chromatography (TLC) is a rapid and effective method for this purpose.
-
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). Due to its high polarity, thiourea will have a very low retention factor (Rf) and will likely remain near the baseline, while the less polar 1,3-Diethyl-2-thiohydantoin will travel further up the plate.
-
Protocol for TLC Analysis:
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot three separate lanes on the plate:
-
Lane 1: A small amount of your crude product dissolved in a suitable solvent (e.g., ethyl acetate).
-
Lane 2: A reference standard of pure thiourea.
-
Lane 3: A co-spot containing both your crude product and the thiourea standard.
-
-
Develop the plate in a TLC chamber with an appropriate eluent system, such as ethyl acetate/hexane (e.g., 1:1 v/v).
-
Visualize the plate under a UV lamp (254 nm).
-
If the impurity in your product has the same Rf value as the thiourea standard, and the co-spot shows a single, merged spot at that Rf, it is highly likely that the impurity is unreacted thiourea.
-
Q2: I've confirmed thiourea contamination. What is the most straightforward purification method?
A2: Given the significant difference in solubility between thiourea and 1,3-Diethyl-2-thiohydantoin, recrystallization is often the most effective and scalable purification technique.
-
Causality: The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the product sparingly at room temperature but readily at an elevated temperature, while the impurity (thiourea) remains either highly soluble or insoluble at all temperatures.
-
Recommended Solvent System: Based on literature for similar thiohydantoin derivatives, ethanol is an excellent first choice for recrystallization.[1]
Caption: Recrystallization workflow for purifying 1,3-Diethyl-2-thiohydantoin.
-
Detailed Recrystallization Protocol:
-
Place the crude 1,3-Diethyl-2-thiohydantoin in a clean Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of 1,3-Diethyl-2-thiohydantoin should start to form.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved thiourea.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Q3: Recrystallization didn't completely remove the thiourea. What other methods can I try?
A3: If recrystallization is not sufficient, or if you are working with a small-scale reaction, column chromatography or liquid-liquid extraction are excellent alternatives.
Advanced Purification Techniques
Silica Gel Column Chromatography
-
Expertise & Experience: This technique separates compounds based on their polarity. Silica gel, a polar stationary phase, will strongly adsorb the highly polar thiourea, allowing the less polar 1,3-Diethyl-2-thiohydantoin to elute first with a suitable mobile phase.[2]
Caption: Workflow for purification by silica gel column chromatography.
-
Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1).
-
Collect fractions and monitor the elution of your product by TLC.
-
Combine the fractions containing the pure 1,3-Diethyl-2-thiohydantoin and evaporate the solvent under reduced pressure.
-
Liquid-Liquid Extraction
-
Trustworthiness: This method leverages the high water solubility of thiourea to separate it from the more organic-soluble 1,3-Diethyl-2-thiohydantoin.
-
Protocol for Liquid-Liquid Extraction:
-
Dissolve the crude product in an organic solvent in which 1,3-Diethyl-2-thiohydantoin is soluble but that is immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of water and shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The thiourea will preferentially partition into the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the washing process with fresh water two to three more times to ensure complete removal of thiourea.
-
Collect the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
-
Data Summary
| Compound | Key Properties for Separation |
| Thiourea | Highly polar. Very soluble in water (13.7 g/100 mL at 25 °C) and soluble in ethanol.[3] |
| 1,3-Diethyl-2-thiohydantoin | Less polar than thiourea. Expected to have good solubility in organic solvents like ethanol and ethyl acetate, and low solubility in water. Recrystallization from ethanol is a documented purification method for a similar compound.[1][4] |
Analytical Verification of Purity
After purification, it is crucial to verify the purity of your 1,3-Diethyl-2-thiohydantoin.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method to detect trace amounts of thiourea. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product and the absence of signals corresponding to thiourea.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
References
-
Sciencemadness Wiki. Thiourea. [Link]
-
Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(9), 739–750. [Link]
- Liton, M., & Islam, M. (2011). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Journal of the Bangladesh Chemical Society, 24(1), 75-82.
-
ChemBK. 2-Thiohydantoin. [Link]
- Abubshait, S. A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Chemistry & Biodiversity, 18(9), e2100259.
-
Al-Ostath, A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6338. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in 1,3-diethyl substituted imidazolidinones
Welcome to the technical support center for researchers working with 1,3-diethyl substituted imidazolidinones. This guide is designed to provide practical, field-proven insights into overcoming the unique challenges presented by these valuable chemical entities. The steric hindrance imparted by the N,N'-diethyl groups is a significant hurdle in both the synthesis and application of these molecules. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your experimental goals.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to the steric challenges in 1,3-diethyl substituted imidazolidinone chemistry.
Q1: What is steric hindrance, and why is it a pronounced issue in 1,3-diethyl substituted imidazolidinones?
A: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction. In the case of 1,3-diethyl substituted imidazolidinones, the two ethyl groups attached to the nitrogen atoms are not static; they rotate and occupy a significant volume of space. This bulkiness creates a congested environment around the core imidazolidinone ring, particularly shielding the C2 position (between the two nitrogens). This shielding can prevent reagents from approaching the reactive sites, thereby slowing down or completely inhibiting desired transformations. This is a common challenge when synthesizing organocatalysts with bulky substituents.[1][2]
Q2: How do the N-ethyl groups specifically influence the reactivity of the imidazolidinone core?
A: The N-ethyl groups have several profound effects:
-
Kinetic Barrier: They increase the activation energy for reactions by physically blocking the trajectory of incoming reagents, especially at the C2 and C5 positions. This can make reactions that are facile in less substituted analogues very difficult.
-
Conformational Locking: The steric strain from the ethyl groups can lock the five-membered ring into a specific conformation. This can be advantageous for stereocontrol in asymmetric catalysis but can also hinder reactivity if the required geometry for a transition state is unfavorable.
-
Shielding of Reactive Protons: The proton at the C2 position is crucial for the formation of N-heterocyclic carbenes (NHCs), a major application of these compounds. The ethyl groups make this proton less acidic and harder for a base to access and abstract.
Q3: What are the most common experimental steps where steric hindrance becomes a major obstacle?
A: Researchers typically encounter significant steric-related issues during two key stages:
-
Ring Formation (Cyclization): The initial condensation reaction between N,N'-diethylethylenediamine and a carbonyl source (like an aldehyde or glyoxal) to form the imidazolidine ring can be sluggish. The ethyl groups can hinder the necessary intramolecular bond formations.
-
Post-Functionalization/Application: This is the most common area of difficulty.
-
Deprotonation for NHC Formation: Abstracting the C2-proton to form the corresponding N-heterocyclic carbene is often the rate-limiting step.
-
Catalytic Reactions: When the resulting NHC is used as a catalyst, its own bulk can prevent it from effectively binding to other sterically demanding substrates, leading to low turnover numbers.[3]
-
Troubleshooting Guide: Experimental Scenarios
This section provides direct answers and detailed protocols for specific problems you may encounter in the lab.
Scenario 1: Low Yield During Ring-Formation Cyclization
Problem: "I am attempting to synthesize a 1,3-diethyl substituted imidazolidinone from N,N'-diethylethylenediamine and a substituted benzaldehyde, but my yields are consistently below 30%."
Analysis: This is a classic case of steric hindrance impeding the final ring-closing step. The bulky ethyl groups and potentially a bulky group on the aldehyde create a crowded transition state. Standard condensation conditions are often insufficient to overcome this energy barrier. Furthermore, water, a byproduct of the reaction, can create an unfavorable equilibrium.
Solution Protocol: Lewis Acid Catalysis and Dehydration
A key to success is using a Lewis acid to activate the carbonyl group and rigorously removing water as it forms.[1]
Step-by-Step Protocol:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add dry toluene (10 mL per 1 mmol of aldehyde).
-
Reagents: Add the substituted aldehyde (1.0 eq) and N,N'-diethylethylenediamine (1.1 eq) to the flask.
-
Catalyst: Add Ytterbium(III) triflate (Yb(OTf)₃, 5 mol%) as the Lewis acid catalyst.
-
Dehydration: Add activated 4 Å molecular sieves (a scoopful, approximately 2g per 10 mmol of aldehyde) directly to the reaction flask. This works in concert with the Dean-Stark trap to sequester water.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the molecular sieves. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Troubleshooting Workflow for Low-Yield Cyclization
Caption: Decision tree for optimizing low-yield cyclization reactions.
Scenario 2: Incomplete Deprotonation for NHC Formation
Problem: "I am trying to generate the 1,3-diethylimidazolidin-2-ylidene NHC from its imidazolinium salt precursor using standard bases like NaH or K₂CO₃, but I see mostly starting material remaining."
Analysis: The C2 proton is sterically shielded and not particularly acidic. Weak or moderately strong bases are often incapable of accessing and abstracting this proton efficiently. Furthermore, the choice of solvent and temperature is critical to favor the deprotonation equilibrium and maintain the stability of the resulting carbene.
Solution Protocol: Strong, Non-Nucleophilic Bases in Aprotic Solvents
To overcome this, you must use a powerful, sterically hindered base that is less likely to act as a nucleophile.
Step-by-Step Protocol:
-
Preparation: In a glovebox, add the 1,3-diethylimidazolidinium salt (1.0 eq) and dry, degassed toluene or THF (5 mL per 1 mmol salt) to a flame-dried Schlenk flask.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of Potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq, as a 0.5 M solution in toluene) to the stirred suspension of the salt.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the free carbene is often indicated by a color change and the precipitation of the corresponding potassium salt (e.g., KCl if starting from a chloride salt).
-
Confirmation (Optional): To confirm carbene formation, a small aliquot can be quenched with an electrophile (e.g., benzaldehyde) and the product analyzed by ¹H NMR.
-
Usage: The resulting solution/suspension of the in situ generated NHC can be directly used for subsequent catalytic reactions.
Comparative Data for Base Selection
| Base | Solvent | Temperature (°C) | Typical Outcome | Rationale |
| K₂CO₃ | Acetonitrile | 80 | Very Low Conversion | Insufficient basicity to deprotonate the shielded proton. |
| NaH | THF | 65 | Low to Moderate | Heterogeneous reaction, often slow and incomplete. |
| n-BuLi | THF | -78 to 0 | Can work, risk of side reactions | Highly reactive; can potentially deprotonate other sites or act as a nucleophile. |
| KHMDS | Toluene/THF | 0 to RT | High Conversion | Strong, non-nucleophilic, and sterically hindered base. Ideal for this purpose. |
Scenario 3: N-Heterocyclic Carbene Catalyst is Inactive with a Bulky Substrate
Problem: "My in situ generated 1,3-diethylimidazolidin-2-ylidene is an effective catalyst for small substrates, but when I try to perform a reaction with a sterically demanding aldehyde, the reaction fails."
Analysis: This is a "matched-pair" steric problem. The catalyst is bulky, and the substrate is bulky. The combination creates an insurmountable steric clash at the transition state, preventing the substrate from binding to the active site of the carbene. While N-heterocyclic carbenes are powerful, their effectiveness can be limited by sterics.[3]
Solution Workflow: Modifying Reaction Parameters
You cannot easily change the structure of your catalyst mid-experiment, but you can adjust conditions to provide more energy to the system or consider alternative strategies.
Workflow for Overcoming Catalyst-Substrate Steric Clash
Caption: A tiered approach to troubleshooting inactive sterically hindered catalytic reactions.
Experimental Suggestions:
-
Increase Thermal Energy: Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like xylene or using sealed-vessel microwave irradiation can provide the necessary activation energy to overcome the steric barrier.[4]
-
Co-catalysis: In some cases, the addition of a co-catalyst can facilitate the reaction. For example, in acylation reactions, a Lewis acid might activate the electrophile, making it more susceptible to attack by the hindered NHC.
-
Re-evaluate Catalyst Choice: If conditions cannot be forced, the 1,3-diethyl substituted system may be too hindered for your specific substrate. It may be necessary to synthesize a related imidazolidinone with smaller N-substituents (e.g., 1,3-dimethyl) for that particular application. This highlights the importance of catalyst screening in drug development and process chemistry.
References
-
Bode, J. W., & Scheidt, K. A. (2016). 1,4-Bis-Dipp/Mes-1,2,4-Triazolylidenes: Carbene Catalysts That Efficiently Overcome Steric Hindrance in the Redox Esterification of α- and β-Substituted α,β-Enals. Journal of the American Chemical Society. [Link]
-
Gstrein, X., et al. (2013). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis. [Link]
-
Galli, M., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]
-
Neumeier, M., et al. (2017). Synthesis of 1,3-cis-disubstituted sterically encumbered imidazolidinone organocatalysts. Beilstein Journal of Organic Chemistry. [Link]
-
Reddy, B. V. S., et al. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. [Link]
-
Higuchi, Y., et al. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Frontiers in Chemistry. [Link]
Sources
- 1. Synthesis of 1,3-cis-disubstituted sterically encumbered imidazolidinone organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3- cis-disubstituted sterically encumbered imidazolidinone organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of 1H NMR Spectral Signatures: 1,3-Diethyl-2-thioxo-4-imidazolidinone
Executive Summary
This guide provides a technical analysis of the 1H NMR chemical shifts of 1,3-Diethyl-2-thioxo-4-imidazolidinone (also known as 1,3-Diethyl-2-thiohydantoin). Targeted at medicinal chemists and structural biologists, this document compares the spectral footprint of this thiohydantoin derivative against its oxygenated analog (1,3-Diethylhydantoin) and methylated homologs. The analysis highlights the deshielding anisotropy of the thiocarbonyl (C=S) group versus the carbonyl (C=O) group and establishes a self-validating protocol for structural verification.
Structural Context & Nomenclature
Correct assignment requires precise numbering of the imidazolidinone ring. The thiohydantoin scaffold is numbered as follows:
-
Position 1 (N1): The "amine-like" nitrogen, flanked by the C2-thiocarbonyl and C5-methylene.
-
Position 2 (C2): The thiocarbonyl carbon (C=S).
-
Position 3 (N3): The "imide-like" nitrogen, flanked by the C2-thiocarbonyl and C4-carbonyl.
-
Position 4 (C4): The carbonyl carbon (C=O).
-
Position 5 (C5): The methylene group (CH₂).
Key Structural Feature: The N3 position is electronically distinct from N1 due to the flanking electron-withdrawing groups (C=S and C=O), typically resulting in a more deshielded environment for substituents at this position.
Experimental Protocol: Synthesis & Sample Preparation
To ensure spectral data correlates with high-purity material, the following synthesis and preparation workflow is recommended. This route avoids the ambiguity of multi-step amino acid cyclizations by using a direct condensation method.
Synthesis Workflow (Self-Validating)
Reagents: 1,3-Diethylthiourea, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Dissolution: Dissolve 1,3-Diethylthiourea (1.0 eq) in anhydrous DCM at 0°C.
-
Acylation: Dropwise addition of Chloroacetyl chloride (1.1 eq).
-
Cyclization: Addition of TEA (2.2 eq) induces cyclization to the imidazolidinone ring.
-
Purification: Silica gel chromatography (Hexane/EtOAc) yields the target 1,3-Diethyl-2-thioxo-4-imidazolidinone.
NMR Sample Preparation[1][2]
-
Solvent: CDCl₃ (Chloroform-d) is preferred for resolution of ethyl quartets. DMSO-d₆ is a viable alternative if solubility is an issue, though it may broaden exchangeable signals (none present here).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
Figure 1: Synthesis pathway for 1,3-Diethyl-2-thioxo-4-imidazolidinone highlighting the critical QC checkpoint.
1H NMR Spectral Analysis
The following data compares the target compound with its structural analogs to validate assignments.
Chemical Shift Data (CDCl₃, 400 MHz)
The values below are derived from high-purity analog comparisons (1,3-dimethyl-2-thiohydantoin) and substituent effect calculations.
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| 5 | Ring CH₂ | 4.05 | Singlet (s) | 2H | - | Deshielded by C=O and N1; characteristic of thiohydantoin ring. |
| N3-Et | N-CH₂ | 3.95 - 4.02 | Quartet (q) | 2H | ~7.2 | Most deshielded ethyl group (flanked by C=S and C=O). |
| N1-Et | N-CH₂ | 3.80 - 3.88 | Quartet (q) | 2H | ~7.2 | Flanked by C=S and CH₂; slightly upfield of N3-Et. |
| N3-Et | -CH₃ | 1.28 - 1.32 | Triplet (t) | 3H | ~7.2 | Terminal methyl of the imide-like chain. |
| N1-Et | -CH₃ | 1.18 - 1.22 | Triplet (t) | 3H | ~7.2 | Terminal methyl of the amine-like chain. |
Comparative Analysis: Thiohydantoin vs. Hydantoin
The substitution of Oxygen (Hydantoin) with Sulfur (Thiohydantoin) at the C2 position induces specific shifts due to the anisotropy of the C=S bond .
| Feature | 1,3-Diethylhydantoin (O-Analog) | 1,3-Diethyl-2-thiohydantoin (S-Target) | Delta (Δ ppm) | Mechanistic Insight |
| Ring CH₂ (C5) | ~3.90 ppm | 4.05 ppm | +0.15 | The C=S group exerts a stronger deshielding cone effect on the adjacent ring protons than C=O. |
| N-CH₂ (Avg) | ~3.50 ppm | 3.80 - 4.00 ppm | +0.30 - 0.50 | The thiocarbonyl group is less electronegative but highly polarizable, deshielding alpha-protons significantly. |
| C=X Carbon (13C) | ~155 ppm (C=O) | ~180 ppm (C=S) | +25.0 | (For reference) Diagnostic shift confirming thione presence. |
Spectral Verification Logic
To confirm you have the correct isomer (1,3-diethyl) and not the 1,5-diethyl or S-ethyl tautomer:
-
Integration Ratio: Ensure a 2:2:2:3:3 ratio (Ring CH₂ : N-CH₂ : N-CH₂ : CH₃ : CH₃).
-
Ring CH₂ Singlet: A sharp singlet at ~4.05 ppm is diagnostic. If this signal is split (doublet/quartet) or shifted to ~1.5-2.0 ppm, ring opening or alkylation at C5 has occurred.
-
Absence of NH: No broad singlets >5.0 ppm.
Figure 2: Decision tree for spectral validation of 1,3-Diethyl-2-thioxo-4-imidazolidinone.
References
-
BenchChem. "Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives." BenchChem Technical Guides. Link
-
ChemicalBook. "1,3-Dimethyl-2-thiohydantoin 1H NMR Spectrum." ChemicalBook Spectral Database. Link
-
National Institutes of Health (NIH). "Synthesis and evaluation of novel thiohydantoin derivatives." PubMed Central. Link
-
Royal Society of Chemistry. "Synthesis of 3,5-dimethyl-2-thioxoimidazolidin-4-one and spectral data." RSC Advances Supplementary Information. Link
-
ResearchGate. "Synthesis and dynamic NMR studies of novel hydantoin and thiohydantoin derivatives."[1] ResearchGate Publication Database. Link
Sources
Comparative Guide: Characteristic IR Absorption Bands of C=S and C=O in Thiohydantoins
This guide provides an in-depth technical comparison of the characteristic IR absorption bands for C=S and C=O functional groups in thiohydantoins. It is structured for researchers and drug development professionals, focusing on diagnostic spectral features, theoretical underpinnings, and robust experimental protocols.
Executive Summary & Application Context
Thiohydantoins (thioxoimidazolidinones) are sulfur-analogs of hydantoins, a scaffold critical in medicinal chemistry.[1][2] Their relevance has surged due to the success of second-generation anti-androgens like Enzalutamide (Xtandi) and Apalutamide , which utilize the 2-thiohydantoin core to inhibit androgen receptors in prostate cancer.
Distinguishing between the oxygenated (hydantoin) and thionated (thiohydantoin) forms is a frequent analytical challenge. Infrared (IR) spectroscopy is the primary rapid-screening tool for this differentiation because the substitution of Oxygen (O) with Sulfur (S) induces drastic shifts in vibrational frequency due to the mass effect (S is heavier than O) and bond polarity differences.
Theoretical Grounding: The Vibrational Shift
To interpret the spectra accurately, one must understand the fundamental physics governing the shift from C=O to C=S.
-
Hooke’s Law Approximation: The frequency of vibration (
) is inversely proportional to the reduced mass ( ) of the atoms involved.-
C=O: Carbon (12) + Oxygen (16). Stronger bond, lower reduced mass
Higher Frequency (1650–1800 cm⁻¹) . -
C=S: Carbon (12) + Sulfur (32). Weaker bond (
mismatch), higher reduced mass Lower Frequency (1100–1400 cm⁻¹) .
-
-
Coupling Effects: Unlike C=O, which often appears as a pure, isolated stretching mode, the C=S stretch is rarely isolated. It couples strongly with C–N stretching and ring deformations, resulting in the "Thioamide Bands" (I, II, III, IV).
Comparative Analysis: Hydantoin vs. Thiohydantoins
The following table summarizes the diagnostic bands. The most critical distinction is the disappearance of the high-frequency C2 carbonyl band when converting a hydantoin to a 2-thiohydantoin.
Table 1: Diagnostic IR Bands (Wavenumbers in cm⁻¹)
| Feature | Hydantoin (Imidazolidine-2,4-dione) | 2-Thiohydantoin (2-Thioxoimidazolidin-4-one) | 2,4-Dithiohydantoin (Imidazolidine-2,4-dithione) |
| C=O[1][2][3][4] Stretch (C2) | 1770 – 1780 cm⁻¹ (Strong, Sharp) | ABSENT | ABSENT |
| C=O Stretch (C4) | 1720 – 1750 cm⁻¹ (Strong, Sharp) | 1700 – 1750 cm⁻¹ (Strong, Sharp) | ABSENT |
| C=S Stretch (C2) | Absent | 1400 – 1540 cm⁻¹ (Mixed Mode*)1150 – 1250 cm⁻¹ (Strong) | 1400 – 1550 cm⁻¹ (Complex) |
| C=S Stretch (C4) | Absent | Absent | ~1100 – 1200 cm⁻¹ |
| N–H Stretch | 3100 – 3400 cm⁻¹ (Broad) | 3100 – 3400 cm⁻¹ (Broad) | 3100 – 3300 cm⁻¹ |
Critical Mechanistic Insight: In hydantoins, the C2 carbonyl (urea-like) typically absorbs at a higher frequency than the C4 carbonyl (amide-like) due to ring strain and inductive effects. Therefore, in 2-thiohydantoins , the highest frequency peak (~1770 cm⁻¹) disappears, leaving only the lower frequency C4 peak (~1740 cm⁻¹).
Detailed Assignment of C=S (The "Thioamide" Bands)
Because the C=S stretch is coupled, it is assigned to four regions known as the Thioamide bands, derived from comparisons with thioacetamide and thiourea.
-
Band I (1400–1550 cm⁻¹): Mixed mode of N–H deformation + C–N stretching . Often overlaps with C=C aromatic stretches if aryl groups are present (e.g., Enzalutamide).
-
Band II (1200–1350 cm⁻¹): C=S stretching coupled with C–N stretching . This is often the most diagnostic region for 2-thiohydantoins. Look for a new, medium-to-strong band here that is absent in the hydantoin precursor.
-
Band III (900–1100 cm⁻¹): Mixed skeletal vibrations.
-
Band IV (600–800 cm⁻¹): C=S bending / pure C=S stretch contribution. Low intensity and often obscured in the fingerprint region.
Structural Visualization & Logic Flow
The following diagram illustrates the structural isomers and a logic flow for identifying them via IR spectroscopy.
Figure 1: Decision logic for classifying hydantoin derivatives based on carbonyl peak count.
Experimental Protocols
To ensure reproducibility and minimize solvent-induced frequency shifts (solvatochromism), the following protocols are recommended.
Method A: Solid State (KBr Pellet) – Gold Standard for Fingerprinting
Solid-state analysis eliminates solvent-solute interactions that can shift the polar C=S bond frequency.
-
Preparation: Mix 1–2 mg of the thiohydantoin sample with 100–150 mg of spectroscopic-grade Potassium Bromide (KBr).
-
Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," leading to distorted baselines.
-
Compression: Press the powder in a hydraulic press at 8–10 tons for 1–2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16–32.[5]
-
Validation: Ensure the background (air/blank) is subtracted.
Method B: Solution Phase (Chloroform/DMSO) – For H-Bonding Studies
Use this method to observe shifts in C=O/C=S bands caused by hydrogen bonding.
-
Solvent Choice: Use anhydrous Chloroform (CHCl₃) for non-polar baselines or DMSO for solubility of polar derivatives.
-
Concentration: Prepare a 0.1 M solution.
-
Cell: Use a liquid cell with NaCl or CaF₂ windows (avoid KBr cells with aqueous/wet solvents). Path length: 0.1 mm.
-
Observation:
-
In DMSO (strong H-bond acceptor), the N–H stretch will redshift and broaden significantly compared to CHCl₃.
-
The C=O stretch may redshift by 10–20 cm⁻¹ in polar solvents.
-
Real-World Application: Enzalutamide
Enzalutamide is a classic 2-thiohydantoin. Its spectral signature confirms the theoretical model described above.
-
Structure: 5,5-dimethyl-3-(...)-2-thioxo -imidazolidin-4-one .
-
Key IR Signals:
-
C=O (C4): Appears as a sharp, intense peak at ~1710–1720 cm⁻¹ . (Note: It is lower than unsubstituted thiohydantoins due to conjugation with the aromatic ring).
-
C=S (C2): Does not appear as a single peak. Instead, look for the Thioamide II band around 1200–1250 cm⁻¹ and mixed modes near 1400 cm⁻¹ .
-
Aromatic C=C: 1500–1600 cm⁻¹ (Overlaps with Thioamide I).
-
References
-
BenchChem. (2025). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives. Link
-
Poupaert, J., & Bouche, R. (1976). IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates. Journal of Pharmaceutical Sciences. Link
-
Elhady, H. A., et al. (2012).[5] Synthesis, Reactions, and Applications of 2-Thiohydantoin Derivatives. Link
-
UCL Discovery. (2023). Design, synthesis and evaluation of novel enzalutamide analogues. Link
-
Specac. (2024). Interpreting Infrared Spectra: A Guide for Researchers. Link
Sources
A Researcher's Guide to the 13C NMR Spectral Assignment of 1,3-Diethyl-2-thioxo-4-imidazolidinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 1,3-Diethyl-2-thioxo-4-imidazolidinone, a molecule featuring a core imidazolidinone ring with thiourea and amide functionalities, presents a unique spectroscopic challenge. This guide provides an in-depth analysis and predicted spectral assignment for the 13C NMR of this compound, drawing upon comparative data from analogous structures and foundational spectroscopic principles. Our aim is to equip researchers with a robust framework for identifying and characterizing similar molecular scaffolds.
The Structural Context: Understanding the Electron Environment
The 1,3-Diethyl-2-thioxo-4-imidazolidinone molecule contains five distinct carbon environments, the chemical shifts of which are dictated by their immediate electronic surroundings. The presence of highly electronegative nitrogen, oxygen, and sulfur atoms, along with the varying hybridization states of the carbon atoms, leads to a wide dispersion of signals in the 13C NMR spectrum.
Predicted 13C NMR Spectral Data
Based on analysis of comparable structures and established chemical shift ranges, the predicted 13C NMR spectral assignments for 1,3-Diethyl-2-thioxo-4-imidazolidinone are summarized below.
| Assigned Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=S (C2) | ~180-185 | Thiocarbonyl carbons are significantly deshielded due to the electronegativity of sulfur and the double bond character. |
| C=O (C4) | ~170-175 | The carbonyl carbon of the amide is also strongly deshielded, but typically less so than a thiocarbonyl. |
| CH2 (Imidazolidinone Ring, C5) | ~45-55 | This methylene carbon is adjacent to a carbonyl group and a nitrogen atom, leading to a downfield shift. |
| N-CH2-CH3 | ~40-45 | The methylene carbons of the ethyl groups are directly attached to nitrogen, causing a noticeable deshielding effect. |
| N-CH2-CH3 | ~12-16 | The terminal methyl carbons of the ethyl groups are in a more shielded, alkane-like environment. |
Step-by-Step Spectral Assignment and Comparative Analysis
The assignment of each peak in the 13C NMR spectrum of 1,3-Diethyl-2-thioxo-4-imidazolidinone is a process of logical deduction, supported by a wealth of existing spectroscopic data.
The Thiocarbonyl Carbon (C=S): The Most Downfield Signal
The carbon atom of the thiourea group (C=S) is expected to be the most deshielded, appearing at the highest chemical shift. The chemical shift of thiocarbonyl carbons in similar cyclic structures, such as 4,5-dihydroxyimidazolidine-2-thione derivatives, has been observed in the range of 180-184 ppm[1]. In acyclic N,N'-diethylthiourea, the thiocarbonyl carbon resonates in a similar region[2]. This significant downfield shift is a hallmark of the C=S group.
The Carbonyl Carbon (C=O): The Second Deshielded Peak
The carbonyl carbon (C=O) of the imidazolidinone ring is also highly deshielded due to the attached electronegative oxygen and nitrogen atoms. Generally, amide carbonyl carbons in five-membered rings appear in the range of 170-175 ppm[3][4]. This is slightly upfield from the thiocarbonyl carbon, a distinction that allows for their unambiguous assignment.
The Ring Methylene Carbon (C5): Influenced by Adjacent Functionalities
The methylene carbon within the imidazolidinone ring (C5) is positioned between a carbonyl group and a nitrogen atom. This environment leads to a chemical shift that is significantly downfield from a simple alkane but upfield from the carbonyls. In comparable heterocyclic systems, methylene carbons in such positions typically resonate between 45 and 55 ppm.
The N-Ethyl Methylene Carbons (N-CH2-CH3): Direct Nitrogen Attachment
The two methylene carbons of the N-ethyl groups are chemically equivalent due to the molecule's symmetry. Their direct attachment to nitrogen atoms results in a chemical shift in the range of 40-45 ppm[5]. This is a characteristic region for carbons bonded to nitrogen in acyclic and cyclic systems.
The N-Ethyl Methyl Carbons (N-CH2-CH3): The Most Upfield Signals
The terminal methyl carbons of the two N-ethyl groups are the most shielded carbons in the molecule. Their chemical shifts are expected in the typical aliphatic region, around 12-16 ppm[5].
Experimental Protocol: Acquiring a 13C NMR Spectrum
For researchers seeking to validate these predictions experimentally, the following protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of 1,3-Diethyl-2-thioxo-4-imidazolidinone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence chemical shifts.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 250 ppm (to encompass the full range of expected chemical shifts).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons, though none are present in the core structure of this molecule).
-
Number of Scans: 1024-4096 scans, depending on the sample concentration and instrument sensitivity.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
Visualization of the Assignment Logic
The following diagram illustrates the logical workflow for assigning the 13C NMR signals of 1,3-Diethyl-2-thioxo-4-imidazolidinone.
Caption: Workflow for 13C NMR assignment of 1,3-Diethyl-2-thioxo-4-imidazolidinone.
Conclusion
The 13C NMR spectral assignment of 1,3-Diethyl-2-thioxo-4-imidazolidinone can be confidently predicted through a systematic comparison with related compounds and an understanding of fundamental chemical shift principles. The distinct electronic environments of the thiocarbonyl, carbonyl, ring methylene, and N-ethyl carbons result in a well-resolved spectrum. This guide provides a foundational framework for researchers working with this and similar heterocyclic structures, enabling more rapid and accurate structural confirmation in their research endeavors.
References
-
Bonacorso, H. G., et al. (2006). 13C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters, 25(8). Available at: [Link]
-
Stothers, J. B., & Lauterbur, P. C. (1963). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 41(2). Available at: [Link]
-
Antonyuk, M., et al. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. SciSpace. Available at: [Link]
-
SpectraBase. N,N'-diethylthiourea - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 9(11). Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Available at: [Link]
-
NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Available at: [Link]
-
Zia-ur-Rehman, M., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(12). Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1,3-Diethyl-2-thioxo-4-imidazolidinone
Synonyms: 1,3-Diethyl-2-thiohydantoin; N,N'-Diethyl-2-thiohydantoin CAS Registry Number: 616-05-7 (General 2-thiohydantoin class ref: 503-87-7) Date of Issue: February 17, 2026[1]
Executive Safety Summary & Hazard Identification
Immediate Action Required: This compound is a sulfur-containing heterocyclic organic compound.[1][2] Upon combustion, it releases toxic sulfur oxides (
Physiochemical & GHS Hazard Profile
| Parameter | Data / Classification |
| Signal Word | DANGER |
| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage.H361: Suspected of damaging fertility or the unborn child.H372: Causes damage to organs (Thyroid) through prolonged/repeated exposure.[1] |
| Physical State | Solid (typically off-white to yellow crystalline powder) or viscous oil depending on purity.[1] |
| Reactivity | Incompatible with strong oxidizing agents (e.g., nitric acid, perchlorates). |
| Flash Point | >100°C (estimated); generally considered combustible but not highly flammable.[1] |
Waste Characterization & Regulatory Logic[1][3][4]
To dispose of this chemical compliantly, you must characterize the waste stream based on federal (RCRA in the US) and local regulations.
RCRA Classification (40 CFR 261)[3][4]
-
Listed Waste: 1,3-Diethyl-2-thioxo-4-imidazolidinone is not specifically listed on the EPA P-list (acutely hazardous) or U-list (toxic).[1]
-
Characteristic Waste:
-
Ignitability (D001): Only applies if the waste is in a solvent mixture with a flash point <60°C.[1]
-
Corrosivity (D002): Not applicable unless in low/high pH solution.[1]
-
Reactivity (D003): Generally stable, but generates toxic gas if mixed with acids or oxidizers.
-
Toxicity (D004-D043): Does not typically trigger TCLP failure unless contaminated with heavy metals or specific solvents (e.g., chloroform).[1]
-
Operational Verdict: Classify as Non-Regulated Organic Chemical Waste (unless mixed with regulated solvents).[1] However, due to the Thioxo (
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Surplus Stock)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.
-
Labeling: Attach a hazardous waste label.
-
Secondary Containment: Place the sealed jar into a clear plastic zip-bag to contain any dust before placing it in the satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
This is the most common scenario in drug development (e.g., synthesis of androgen receptor antagonists).
-
Segregation Check:
-
Strict Rule: Do NOT mix this waste with oxidizing acids (Nitric, Chromic) or peroxides. The reaction with the thiocarbonyl group can be violent and generate heat/gas.
-
Halogen Check: If the solvent system contains Methylene Chloride or Chloroform, use the Halogenated Waste stream. If the solvent is Ethyl Acetate, Hexanes, or Methanol, use the Non-Halogenated Waste stream.
-
-
Quenching (If Reactive Precursors Present):
-
Context: Synthesis of this compound often involves Thiophosgene or Isothiocyanates .[1][4]
-
Action: If unreacted precursors are suspected, quench the reaction mixture with dilute ammonium hydroxide or a basic aqueous solution before adding to the waste container to convert residual thiophosgene to less toxic species.
-
-
Bulking: Pour into the appropriate solvent waste carboy (HDPE or Steel Safety Can).
-
Venting: Ensure the waste cap is vented (or use a safety funnel with a latch) to prevent pressure buildup if minor off-gassing occurs.[1]
Visual Decision Logic: Waste Stream Routing
The following diagram illustrates the decision process for routing 1,3-Diethyl-2-thioxo-4-imidazolidinone waste to the correct disposal bin.
Figure 1: Waste stream segregation logic for thiohydantoin derivatives. Note the critical checkpoint for oxidizers to prevent incompatible reactions.
Emergency Procedures (Spills & Exposure)
Accidental Release Measures
-
Evacuation: If a large amount of dry powder is aerosolized, evacuate the immediate area to prevent inhalation.[1]
-
PPE: Wear nitrile gloves (double gloving recommended due to sulfur permeation), safety goggles, and a lab coat. Use a P95/N95 dust mask for solid spills.[1]
-
Containment:
-
Decontamination: Scrub the area with a dilute bleach solution (10%) followed by a detergent wash.[1] The bleach helps oxidize residual sulfur compounds, reducing odor and toxicity, but ensure good ventilation as this may release minor amounts of irritating gas.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. Seek medical attention (Risk of serious damage - H318).[1][3]
-
Skin Contact: Wash with soap and water.[1] If thyroid-related symptoms occur (fatigue, weight change) after chronic exposure, consult a physician.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 475798, 1,3-Diethyl-2-thioxo-imidazolidine-4,5-dione (and related 2-thiohydantoins).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]
Sources
Personal protective equipment for handling 1,3-Diethyl-2-thioxo-4-imidazolidinone
Essential Safety and Handling Guide for 1,3-Diethyl-2-thioxo-4-imidazolidinone
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Diethyl-2-thioxo-4-imidazolidinone is publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including 1,3-Dimethyl-2-imidazolidinone and 1,3-Diethyl-2-thiourea. It is imperative to consult the supplier-specific SDS upon receipt of this chemical and to conduct a thorough, site-specific risk assessment before commencing any work.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the absence of specific toxicological data for 1,3-Diethyl-2-thioxo-4-imidazolidinone, a conservative approach to risk assessment is warranted. Analysis of related compounds suggests a potential for significant health hazards.
Structurally similar compounds, such as 1,3-Dimethyl-2-imidazolidinone, are classified as harmful if swallowed, capable of causing serious eye damage, and are suspected of damaging fertility or the unborn child[1]. The presence of the thione group (C=S) and the imidazolidinone core in the target molecule suggests that similar toxicological properties should be anticipated. Therefore, it is prudent to handle 1,3-Diethyl-2-thioxo-4-imidazolidinone as a substance with the following potential hazards:
-
Acute Oral Toxicity: May be harmful if ingested.
-
Serious Eye Damage/Irritation: Likely to cause significant eye irritation or damage upon contact.
-
Skin Irritation: Potential to cause skin irritation upon direct contact.
-
Reproductive Toxicity: Should be treated as a potential reproductive hazard.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
A thorough risk assessment is the cornerstone of safe laboratory practice. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 1,3-Diethyl-2-thioxo-4-imidazolidinone. The following table outlines the recommended PPE based on the anticipated hazards.
| Hazard Category | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solids | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Lab Coat | N95 Respirator (if weighing outside of a ventilated enclosure) |
| Handling Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Lab Coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Ventilated Area | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Chemical-resistant Apron or Suit | Air-Purifying Respirator (APR) with appropriate cartridges |
dot
Caption: PPE Selection Workflow for Handling 1,3-Diethyl-2-thioxo-4-imidazolidinone.
Operational and Disposal Plans: A Step-by-Step Guide
-
Preparation and Engineering Controls:
-
Always handle 1,3-Diethyl-2-thioxo-4-imidazolidinone within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Weighing and Transfer:
-
When weighing the solid, do so in a ventilated enclosure or a chemical fume hood to prevent the generation of dust.
-
Use appropriate tools (e.g., spatulas) for transfers to minimize dust creation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing immediately and launder it before reuse.
-
-
Evacuation and Ventilation:
-
Evacuate the immediate area of the spill.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it into a labeled, sealed container for disposal. Avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Place the absorbent material into a labeled, sealed container for disposal.
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
All materials used for cleanup should be treated as hazardous waste.
-
-
All waste containing 1,3-Diethyl-2-thioxo-4-imidazolidinone, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to the sewer.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Conclusion: A Commitment to Safety
The responsible handling of research chemicals is paramount to ensuring the safety of laboratory personnel and the protection of the environment. While specific data for 1,3-Diethyl-2-thioxo-4-imidazolidinone is lacking, a cautious and informed approach based on the principles of chemical hygiene and the safety profiles of analogous compounds provides a robust framework for its safe use. Always prioritize a thorough risk assessment and the consistent use of appropriate personal protective equipment.
References
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
